2-Chloroadenosine
Descripción
2-Chloroadenosine has been reported in Ophiocordyceps sinensis with data available.
This compound. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017134 | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-77-0, 103090-47-7, 81012-94-4 | |
| Record name | 2-Chloroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroadenosinehemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloroadenosine: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine. It functions as a potent, non-selective agonist for all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This dual mechanism of action, involving both receptor-mediated signaling and intracellular metabolic effects, makes it a valuable tool in pharmacological research and a compound of interest in various pathological conditions. This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Adenosine Receptor Agonism
This compound exerts its primary physiological effects by binding to and activating the family of G-protein coupled adenosine receptors. The cellular response to this compound is dictated by the specific receptor subtype expressed in the target tissue and the G-protein to which it couples.
-
A₁ and A₃ Receptor Subtypes: These receptors are predominantly coupled to inhibitory G-proteins (Gαi/o). Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
A₂ₐ and A₂ₑ Receptor Subtypes: These receptors are coupled to stimulatory G-proteins (Gαs). Binding of this compound to A₂ₐ and A₂ₑ receptors activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This results in an elevation of intracellular cAMP levels and subsequent activation of PKA. Notably, the A₂ₑ receptor can also couple to Gαq proteins, leading to the activation of the phospholipase C (PLC) pathway.
Signaling Pathways
The differential coupling of adenosine receptors to G-proteins results in opposing effects on cAMP-mediated signaling.
Quantitative Pharmacological Data
The affinity (Ki) and potency (EC₅₀) of this compound vary across the different human adenosine receptor subtypes. The following table summarizes key quantitative data from studies using human recombinant receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | G-Protein Coupling | Binding Affinity (Ki) [nM] | Functional Potency (EC₅₀) [nM] |
| A₁ | Gαi/o | 300[1] | ~20-50 |
| A₂ₐ | Gαs | 80[1] | ~50-100 |
| A₂ₑ | Gαs, Gαq | ~2,300 | ~1,000-5,000 |
| A₃ | Gαi/o | 1900[1] | ~100-300 |
Note: EC₅₀ values can vary depending on the specific functional assay and cell system used. The values presented are approximate ranges based on available literature.
Secondary Mechanism: Intracellular Metabolism and Apoptosis Induction
In addition to its receptor-mediated effects, this compound can be transported into cells via nucleoside transporters.[2] Once inside the cell, it is a substrate for adenosine kinase, which phosphorylates it to 2-chloro-adenosine monophosphate (2-Cl-AMP). Further phosphorylation can lead to the formation of 2-chloro-adenosine triphosphate (2-Cl-ATP).[2] The accumulation of these metabolites can have cytotoxic effects, including the induction of apoptosis, a mechanism that is independent of cell surface adenosine receptor signaling. This intracellular pathway is particularly relevant in cancer cell lines and contributes to the compound's anti-proliferative properties.
Experimental Protocols
The characterization of this compound's interaction with adenosine receptors relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Objective: To quantify the displacement of a specific radioligand from a receptor by this compound.
Methodology:
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human adenosine receptor subtype of interest.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-CGS 21680 for A₂ₐ receptors), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a non-radioactive standard agonist or antagonist.
-
Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC₅₀) of this compound in either stimulating (for Gs-coupled receptors) or inhibiting (for Gi-coupled receptors) the production of cAMP.
Objective: To measure the change in intracellular cAMP levels in response to varying concentrations of this compound.
Methodology:
-
Cell Preparation:
-
Seed CHO cells expressing the adenosine receptor of interest into a 96-well or 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Wash the cells with an assay buffer (e.g., HBSS).
-
For Gs-coupled receptors (A₂ₐ, A₂ₑ) : Add varying concentrations of this compound to the cells.
-
For Gi-coupled receptors (A₁, A₃) : Add varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate a basal level of cAMP production.
-
Include a phosphodiesterase inhibitor (e.g., rolipram) in the assay buffer to prevent the degradation of cAMP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (for Gs-coupled receptors) or the IC₅₀ value (for Gi-coupled receptors).
-
Conclusion
This compound is a multifaceted pharmacological agent whose primary mechanism of action is the non-selective agonism of all four adenosine receptor subtypes. Its ability to modulate adenylyl cyclase activity through both Gs and Gi-coupled pathways provides a powerful tool for investigating purinergic signaling. Furthermore, its intracellular metabolism and subsequent induction of apoptosis represent a distinct, receptor-independent mechanism that contributes to its overall biological activity profile. A thorough understanding of these dual mechanisms is critical for the accurate interpretation of experimental results and for the exploration of its therapeutic potential.
References
2-Chloroadenosine: A Technical Guide to its Discovery, History, and Core Experimental Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine (2-CADO), a synthetic analog of the endogenous nucleoside adenosine, has been a cornerstone in pharmacological research for decades. Its metabolic stability compared to adenosine, coupled with its potent, non-selective agonist activity at adenosine receptors, has established it as an invaluable tool for elucidating the physiological roles of purinergic signaling. This technical guide provides a comprehensive overview of the discovery and history of this compound, its pharmacological properties, and detailed protocols for key experiments that have been instrumental in its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering both historical context and practical methodological insights.
Discovery and History
This compound was initially synthesized as part of a broader effort to create adenosine analogs with modified biological activity and enhanced stability. Unlike adenosine, which is rapidly metabolized by adenosine deaminase, the chloro-substitution at the 2-position of the purine ring renders this compound resistant to this enzymatic degradation. This key modification results in a more sustained pharmacological effect, making it a more reliable tool for in vitro and in vivo studies.[1] Early investigations quickly revealed its potent and diverse biological effects, including cardiovascular, neurological, and anti-inflammatory properties.[2] Over the years, this compound and its derivatives, such as Cladribine (2-chloro-2'-deoxyadenosine), have been explored for their therapeutic potential in a range of conditions, from cardiac arrhythmias and epilepsy to cancer and autoimmune diseases.[3]
Pharmacological Profile
This compound is a non-selective agonist for adenosine receptors, binding to A1, A2A, and A3 subtypes with high affinity.[4][5] Its interaction with these G-protein coupled receptors initiates a cascade of intracellular signaling events. Activation of A1 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP. This dual activity allows this compound to modulate a wide array of physiological processes.
Beyond its receptor-mediated effects, this compound can be transported into cells and subsequently phosphorylated by adenosine kinase to form 2-chloro-adenosine triphosphate (2-Cl-ATP). This metabolite can then interfere with DNA synthesis and repair mechanisms, ultimately leading to apoptosis. This intracellular mechanism of action is particularly relevant to its cytotoxic effects on cancer cells.
Data Presentation: Quantitative Pharmacological Data
| Parameter | Value | Receptor/System | Species | Reference |
| Ki | 300 nM | Adenosine A1 Receptor | Not Specified | |
| Ki | 80 nM | Adenosine A2A Receptor | Not Specified | |
| Ki | 1900 nM | Adenosine A3 Receptor | Not Specified | |
| IC50 (Growth Inhibition) | 0.045 µM | CCRF-CEM (T-lymphoblastoid) Cells | Human | |
| EC50 (Clonogenicity) | Similar to IC50 | CCRF-CEM (T-lymphoblastoid) Cells | Human | |
| Elimination Rate Constant (k(elim)) of 2-CdA (s.c.) | 0.336 h⁻¹ | Human | Human | |
| Elimination Rate Constant (k(elim)) of 2-CdA (i.v.) | 0.397 h⁻¹ | Human | Human | |
| Volume of Distribution (Vd) of 2-CdA (s.c.) | 1.67 L/kg | Human | Human | |
| Volume of Distribution (Vd) of 2-CdA (i.v.) | 1.58 L/kg | Human | Human | |
| AUC (s.c. administration of 2-CdA) | 608 ± 65 pmol x h/ml | Human | Human | |
| AUC (i.v. infusion of 2-CdA) | 571 ± 50 pmol x h/ml | Human | Human | |
| Half-life (α-phase) of 2-CdA | 35 ± 12 min | Human | Human | |
| Half-life (β-phase) of 2-CdA | 6.7 ± 2.5 h | Human | Human | |
| Steady-state Concentration of 2-CdA (24-h infusion) | 22.5 ± 11.1 nM | Human | Human |
Key Experimental Protocols
Synthesis of this compound
While numerous methods for the synthesis of this compound and its derivatives have been developed, a common approach involves the chlorination of adenosine. A detailed, multi-step synthesis for the related compound, 2-chloro-2'-deoxyadenosine (Cladribine), often starts from 2'-deoxyguanosine. A more direct synthesis of this compound can be achieved through a condensation reaction.
Protocol: Synthesis of this compound via Condensation and Ammoniation
-
Condensation Reaction:
-
Add 189g of 2,6-dichloropurine to 750ml of toluene in a reaction vessel.
-
Add 318g of tetraacetyl ribose and 0.9g of 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Increase the temperature to 110°C and reflux for 2 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature to allow for crystallization.
-
Collect the resulting 2,3,5-triacetyl-2,6-dichloropurine nucleoside.
-
-
Hydrolysis:
-
The protected nucleoside is then subjected to hydrolysis to remove the acetyl groups. This is typically achieved by treatment with a base, such as sodium methoxide in methanol.
-
-
Ammoniation Reaction:
-
Add the 2,6-dichloropurine nucleoside (302.3g) to 600ml of ammonia water.
-
Stir the mixture at 25°C for 12 hours.
-
Concentrate the reaction mixture to a smaller volume.
-
Add 300ml of methanol to induce crystallization.
-
Collect the purified this compound product.
-
Adenosine Receptor Binding Assay
Radioligand binding assays are crucial for determining the affinity of this compound for different adenosine receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, or A3).
-
-
Assay Buffer:
-
Prepare a binding buffer, typically 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of increasing concentrations of this compound (or other test ligands).
-
Add 50 µL of a suitable radioligand (e.g., [³H]R-PIA for A1 receptors, [³H]CGS21680 for A2A receptors) at a final concentration near its Kd value.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension (containing 20-22 µg of protein per well).
-
For non-specific binding determination, use a high concentration of a non-labeled standard agonist like NECA (10 µM).
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Ki values for this compound by analyzing the competition binding data using non-linear regression analysis (e.g., using the Cheng-Prusoff equation).
-
Measurement of Intracellular cAMP Levels
The effect of this compound on adenylyl cyclase activity can be assessed by measuring changes in intracellular cAMP levels.
Protocol: cAMP Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells expressing the adenosine receptor of interest) in a 384-well plate.
-
-
Agonist Stimulation:
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent-based assay. These assays typically involve a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
In Vivo Anticonvulsant Activity Assessment
The anticonvulsant properties of this compound can be evaluated in rodent models of epilepsy.
Protocol: Amygdala Kindling Model in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley rats with surgically implanted electrodes in the amygdala for electrical stimulation and recording.
-
-
Kindling Procedure:
-
Induce kindled seizures by repeated electrical stimulation of the amygdala.
-
-
Drug Administration:
-
Microinfuse this compound (e.g., 5, 10, 15, 25, and 100 nM in 1 µL of artificial cerebrospinal fluid) directly into the perirhinal cortex through a cannula.
-
-
Seizure Assessment:
-
Monitor and record seizure parameters, including afterdischarge duration and the duration of stage 5 seizures, for a period of 2 hours post-infusion.
-
-
Data Analysis:
-
Analyze the effect of different doses of this compound on seizure parameters compared to a vehicle control group.
-
HPLC Analysis of this compound and its Metabolites
High-performance liquid chromatography (HPLC) is a standard method for quantifying this compound and its metabolites in biological samples.
Protocol: HPLC Analysis in Plasma
-
Sample Preparation:
-
Use a solid-phase extraction (SPE) method to extract this compound and its metabolites from plasma samples.
-
Apply 1 ml of plasma mixed with 1 ml of phosphate buffer (10 mM, pH 6.5) to a pre-conditioned C8 SPE cartridge.
-
Wash the cartridge with 1% acetonitrile/phosphate buffer and hexane/dichloromethane (50/50).
-
Elute the compounds with 5% methanol in ethyl acetate.
-
-
Chromatographic Conditions:
-
Use a C18 reversed-phase column.
-
Employ an isocratic mobile phase of phosphate buffer (10 mM, pH 3.0) containing 11% methanol and 7% acetonitrile.
-
Set the UV detector to 265 nm.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Generate a standard curve with known concentrations of this compound and its metabolites to determine their concentrations in the samples.
-
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on cell cycle progression can be analyzed using flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Treat the cell line of interest (e.g., a cancer cell line) with various concentrations of this compound for different time points.
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Incubate the cells in ethanol for at least 2 hours at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
-
Data Analysis:
-
Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Visualizations
Signaling Pathways of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for 2-CADO characterization.
Conclusion
This compound remains a pivotal research tool in pharmacology and related disciplines. Its discovery and subsequent characterization have significantly advanced our understanding of the purinergic system's role in health and disease. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development efforts, providing a solid foundation for the continued exploration of this compound and its potential therapeutic applications. The dual mechanism of action, involving both receptor-mediated signaling and intracellular metabolic effects, underscores its complexity and versatility as a pharmacological agent. As research continues, the principles and methodologies outlined herein will undoubtedly contribute to new discoveries in the ever-evolving field of purinergic signaling.
References
An In-depth Technical Guide to the Chemical Synthesis of 2-Chloroadenosine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloroadenosine, a crucial adenosine analogue for research in pharmacology and drug development. This document details established synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to facilitate its preparation in a laboratory setting. Furthermore, it visualizes the relevant biological pathways and experimental workflows to aid in its application for research purposes.
Introduction
This compound (2-CADO) is a metabolically stable analogue of adenosine that functions as a non-selective agonist for adenosine receptors.[1] Its stability and potent activity at A₁, A₂ₐ, and A₃ receptors make it an invaluable tool for studying adenosinergic signaling pathways and for the development of novel therapeutic agents.[1] This guide focuses on the practical chemical synthesis of this compound for research use.
Chemical Synthesis Routes
Several synthetic strategies have been developed for the preparation of this compound. The most common and practical approaches for a research setting are outlined below.
Synthesis from 2,6-Dichloropurine and Tetraacetyl Ribose
This is a widely used and efficient method that involves the condensation of a protected ribose with a purine base, followed by ammonolysis.[2]
Reaction Scheme:
Synthesis from Guanosine
An alternative route utilizes the more readily available nucleoside, guanosine, as the starting material. This multi-step synthesis involves protection, chlorination, and amination steps.[3]
Reaction Scheme:
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic routes.
Detailed Protocol for Synthesis from 2,6-Dichloropurine
This protocol is adapted from a high-yield industrial synthesis method.
Step 1: Condensation to form 2,3,5-triacetyl-2,6-dichloropurine nucleoside
-
To a solution of 2,6-dichloropurine (189 g) in toluene (750 ml), add tetraacetyl ribose (318 g) and 4-dimethylaminopyridine (DMAP) (0.9 g).
-
Heat the mixture to 110°C and reflux for 2 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature to induce crystallization.
-
Filter the crystalline product to obtain 2,3,5-triacetyl-2,6-dichloropurine nucleoside.
Step 2: Hydrolysis to form 2,6-Dichloropurine nucleoside
-
The crude 2,3,5-triacetyl-2,6-dichloropurine nucleoside is hydrolyzed using a basic substance in an alcohol solvent. (Specific conditions may vary, but typically involves sodium methoxide in methanol at room temperature).
Step 3: Ammonolysis to form this compound
-
Add the 2,6-dichloropurine nucleoside (302.3 g) obtained from the previous step to 600 ml of aqueous ammonia.
-
Stir the mixture at 25°C for 12 hours.
-
After the amination is complete, concentrate the reaction mixture to a smaller volume.
-
Add methanol (300 ml) to induce crystallization of the final product, this compound.
-
Filter and dry the product.
Detailed Protocol for Synthesis from Guanosine
This protocol is a compilation from literature procedures.
Step 1: Acetylation of Guanosine
-
A mixture of guanosine (14.2 g, 0.05 mol), acetic anhydride (30 mL), dry pyridine (15 mL), and dimethylformamide (DMF) (40 mL) is heated at 75°C with stirring for 3.75 hours.
-
The resulting clear solution is filtered while hot, then cooled to room temperature and evaporated in vacuo to a heavy crystalline suspension.
-
The residue is treated with 2-propanol (50 mL) and filtered to yield triacetylguanosine.
Step 2: Chlorination to 2-Amino-6-chloro-9-(triacetyl-β-D-ribofuranosyl)purine
-
The triacetylguanosine is chlorinated using a suitable chlorinating agent such as phosphoryl chloride (POCl₃). This step is typically performed in the presence of a tertiary amine base like N,N-dimethylaniline.
Step 3: Diazotization and Chlorination to 2,6-Dichloro-9-(triacetyl-β-D-ribofuranosyl)purine
-
The 2-amino group of the product from the previous step is converted to a chloro group via a diazotization reaction followed by treatment with a chloride source. This is a common transformation in purine chemistry.
Step 4: Selective Ammonolysis at C6
-
The 2,6-dichloro intermediate is treated with anhydrous ammonia in a dry solvent such as 1,2-dimethoxyethane (DME) to selectively replace the C6-chloro group with an amino group, yielding this compound triacetate.
Step 5: Deprotection to this compound
-
The acetyl protecting groups are removed by treatment with a base, typically ammonia in methanol, to yield the final product, this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its key intermediates.
Table 1: Synthesis of this compound from 2,6-Dichloropurine
| Step | Product | Starting Materials | Reagents/Solvents | Yield | Purity |
| 1. Condensation | 2,3,5-triacetyl-2,6-dichloropurine nucleoside | 2,6-Dichloropurine, Tetraacetyl Ribose | Toluene, DMAP | 97.5% | 99.8% |
| 2. Ammonolysis | This compound | 2,6-Dichloropurine nucleoside | Aqueous Ammonia, Methanol | 90.3% | 99.3% |
Data obtained from patent CN112159447A.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ |
| Molecular Weight | 301.69 g/mol |
| Melting Point | 162°C |
| Appearance | White Powder |
| Solubility | Soluble in Water |
| ¹H NMR (DMSO-d₆) | Consistent with structure |
| ¹³C NMR | Data available in public databases |
| Mass Spectrometry | Precursor m/z [M+H]⁺: 302.0648 |
| Purity (HPLC) | ≥99.0% |
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at adenosine receptors, primarily A₁, A₂ₐ, and A₃ receptors. The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades. The following diagram illustrates the general signaling pathway for the A₁ and A₂ₐ receptors.
Caption: this compound signaling pathways via A₁ and A₂ₐ receptors.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical experimental workflow for researchers studying the effects of this compound on a cellular or physiological system.
Caption: General experimental workflow for this compound research.
References
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of 2-Chloroadenosine (2-CADO), a metabolically stable analog of adenosine. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways governing its disposition in biological systems.
Introduction
This compound is a synthetic nucleoside analog that acts as an agonist at adenosine receptors. Its resistance to degradation by adenosine deaminase makes it a valuable tool in pharmacological research to study the effects of adenosine receptor activation. Understanding its pharmacokinetic profile is crucial for the design and interpretation of preclinical and potential clinical studies. This guide synthesizes the available data to provide a clear and detailed picture of its ADME properties.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound from preclinical studies. It is critical to distinguish this compound from its deoxy-analog, 2-Chloro-2'-deoxyadenosine (Cladribine), as their pharmacokinetic properties differ significantly. The data presented here pertains specifically to this compound.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Study Conditions |
| Dose | 1.4 mg/kg | Short intravenous infusion |
| Species | Normotensive conscious rats |
Further quantitative data on half-life, clearance, and volume of distribution from this and other preclinical studies are limited in the publicly available literature.
Table 2: Cellular Uptake and Transport of this compound
| Parameter | Value | Cell Type / System |
| Apparent Km | 23 µM | Human erythrocytes |
| Apparent Ki (for uridine influx) | 33 µM | Human erythrocytes |
| Transport Mechanism | Saturable, inhibited by nitrobenzylthioinosine, uridine, and adenosine | Human erythrocytes[1] |
| Transporters Implicated | Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT4[2] | Various cell systems |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are methodologies cited in the literature for the analysis of this compound and related compounds.
Quantification of this compound in Biological Matrices
3.1.1. Sample Preparation (Adapted from CdA Analysis) [3]
-
Matrix: Human plasma or urine.
-
Internal Standard: A structurally similar compound not present in the sample (e.g., guaneran for CdA analysis).
-
Extraction:
-
Mix 1 ml of plasma or diluted urine with 1 ml of phosphate buffer (10 mM, pH 6.5).
-
Apply the mixture to a pre-washed C8 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 2.5 ml of 1% acetonitrile in phosphate buffer, followed by 2.5 ml of hexane/dichloromethane (50/50).
-
Elute the compounds from the cartridge with 2.5 ml of 5% methanol in ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
3.1.2. HPLC Conditions (Adapted from CdA Analysis) [3]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a phosphate buffer (10 mM, pH 3.0) containing 11% methanol and 7% acetonitrile.
-
Detection: UV detection at 265 nm.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification). For CdA, the limit of detection in plasma was reported to be 1-2 nmol/L[3].
Signaling Pathways and Logical Relationships
The pharmacokinetic profile of this compound is intrinsically linked to its interaction with cellular transport and metabolic pathways.
Cellular Uptake and Efflux
The entry of this compound into cells is primarily mediated by equilibrative nucleoside transporters (ENTs). These transporters are bidirectional and facilitate the movement of nucleosides down their concentration gradient. ENT1 and ENT4 have been specifically implicated in the transport of this compound. The transport via ENT4 is notably pH-dependent, with increased influx and efflux under acidic conditions.
Intracellular Metabolism
Once inside the cell, this compound is a substrate for adenosine kinase, which phosphorylates it to 2-chloro-adenosine monophosphate (2-Cl-AMP). This is the first step in its conversion to the active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP). The accumulation of 2-Cl-ATP is thought to be a key determinant of its pharmacological and cytotoxic effects.
Bioavailability
Data on the absolute oral bioavailability of this compound is scarce in the available literature. Studies on the related compound, 2-Chloro-2'-deoxyadenosine, have shown oral bioavailability to be around 37% to 55% in humans, depending on the formulation. However, these values cannot be directly extrapolated to this compound due to potential differences in first-pass metabolism and absorption. The rectal bioavailability of 2-Chloro-2'-deoxyadenosine was found to be low, approximately 21%, due to significant degradation by gut bacteria.
Conclusion
The pharmacokinetics of this compound are characterized by its cellular uptake via nucleoside transporters and subsequent intracellular phosphorylation to the active metabolite, 2-chloro-ATP. While some intravenous pharmacokinetic data in preclinical models exist, there is a notable lack of comprehensive data, particularly concerning its oral bioavailability and excretion pathways. The experimental methodologies for its quantification are not standardized but can be adapted from similar compounds. Further research is warranted to fully elucidate the ADME profile of this compound to support its continued use as a valuable pharmacological tool and to explore any potential therapeutic applications. The diagrams provided offer a visual representation of the key processes involved in its cellular transport and metabolism, providing a foundational understanding for further investigation.
References
- 1. This compound, a permeant for the nucleoside transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional transport of this compound by equilibrative nucleoside transporter 4 (hENT4): Evidence for allosteric kinetics at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Chloroadenosine in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO), a synthetic analog of adenosine, serves as a critical tool in the study of purinergic signaling. Its enhanced metabolic stability compared to endogenous adenosine makes it a robust agonist for investigating the physiological and pathological roles of adenosine receptors.[1] This technical guide provides an in-depth overview of this compound's interaction with purinergic receptors, its downstream signaling pathways, and detailed experimental protocols for its characterization.
This compound and Purinergic Receptor Interactions
This compound is a non-selective agonist for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play vital roles in numerous physiological processes.[1] It exhibits varying affinities for the four main adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.
Quantitative Data on Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound for human adenosine receptors.
Table 1: Binding Affinities (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A₁ | 300 | [2] |
| A₂A | 80 | [2] |
| A₂B | 25500 | |
| A₃ | 1900 |
Table 2: Functional Potencies (EC₅₀/IC₅₀) of this compound
| Receptor Subtype | Functional Assay | Effect | EC₅₀/IC₅₀ | Reference |
| A₁ | Adenylyl Cyclase Inhibition | Inhibition | IC₅₀: 33 nM (rat) | |
| A₂A | Adenylyl Cyclase Stimulation | Stimulation | EC₅₀: 3500 nM | |
| A₂A | Platelet Aggregation Inhibition | Inhibition | IC₅₀: 5 µM | |
| A₃ | Intracellular Ca²⁺ Elevation | Stimulation | EC₅₀: 5.5-13.9 µM |
Signaling Pathways Modulated by this compound
The activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and intracellular calcium levels.
A₁ Receptor Signaling (Gi-coupled)
Activation of the A₁ receptor by this compound leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
Structural Analogs of 2-Chloroadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine is a metabolically stable analog of adenosine that acts as a non-selective agonist for adenosine receptors.[1] Its stability against enzymatic degradation by adenosine deaminase makes it a valuable tool in pharmacological research to study the physiological and pathological roles of purinergic signaling.[2] This technical guide provides an in-depth overview of the structural analogs of this compound, their synthesis, receptor binding affinities, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting adenosine receptors.
Structural Analogs and Receptor Affinity
A variety of structural modifications to the this compound scaffold have been explored to enhance receptor subtype selectivity and potency. These modifications primarily target the C2 position of the purine ring, the N6-position, and the ribose moiety.
Data on Receptor Binding Affinity
The following tables summarize the binding affinities (Ki) of this compound and its key structural analogs for the four adenosine receptor subtypes: A1, A2A, A2B, and A3.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |
| This compound | 300 | 80 | - | 1900 | [1] |
| 2-Chloro-N6-methyladenosine | - | - | - | - | - |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | ~0.6 | ~200 | - | ~1000 | - |
| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | - | - | - | - | - |
| 2-Chloro-3-deazaadenosine | 300 | 80 | 25500 | 1900 | - |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | - | - | 128 | - | |
| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (2Cl-IB-MECA) | ~825 | ~112 | - | 0.33 |
Note: '-' indicates data not available in the cited sources.
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase and other effector systems. The activation of these receptors by this compound and its analogs triggers distinct downstream signaling cascades depending on the receptor subtype and the G protein to which it couples.
A1 Adenosine Receptor Signaling
The A1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in mediating the inhibitory effects of adenosine on neuronal activity and cardiac function.
A2A Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2A receptor couples to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. This pathway is prominent in the regulation of blood flow, inflammation, and neurotransmitter release.
Experimental Protocols
Synthesis of 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo)
The synthesis of 2-ClddAdo from this compound involves a multi-step process. A generalized workflow is presented below.
Detailed Methodology:
-
5'-O-Tritylation: this compound is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine to protect the 5'-hydroxyl group.
-
2',3'-O-Thiocarbonylation: The 5'-O-DMT-2-chloroadenosine is then treated with 1,1'-thiocarbonyldiimidazole to form the 2',3'-O-thiocarbonyl derivative.
-
Deoxygenation: The thiocarbonyl derivative is subjected to a free-radical deoxygenation reaction using a reducing agent like tributyltin hydride (n-Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Detritylation: The 5'-O-DMT group is removed by treatment with a mild acid, for instance, 80% acetic acid, to yield the final product, 2-ClddAdo.
-
Purification: The crude product is purified by chromatographic techniques, such as silica gel column chromatography.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of unlabeled ligands, such as this compound analogs, for a specific receptor by measuring their ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor of interest are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]CGS 21680 for A2A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound analog). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
Functional assays, such as the measurement of intracellular cAMP levels, are used to determine the efficacy of a ligand as an agonist or antagonist at a specific receptor.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates. Prior to the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Compound Treatment: For A2A or A2B receptor agonists, cells are treated with increasing concentrations of the test compound. For A1 or A3 receptor agonists, cells are first stimulated with an adenylyl cyclase activator like forskolin, and then treated with increasing concentrations of the test compound to measure the inhibition of forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
Conclusion
This technical guide has provided a comprehensive overview of the structural analogs of this compound, their binding affinities for adenosine receptor subtypes, the signaling pathways they modulate, and detailed experimental protocols for their synthesis and pharmacological characterization. The data and methodologies presented herein are intended to facilitate further research into the therapeutic potential of purinergic signaling and aid in the development of novel and selective adenosine receptor ligands.
References
The Pharmacology of 2-Chloroadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] Its resistance to degradation by adenosine deaminase confers a longer half-life compared to adenosine, making it a valuable tool for studying adenosinergic systems.[3] this compound functions as a non-selective agonist at adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play critical roles in a wide array of physiological processes.[2][4] This guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding profile, signaling pathways, and physiological effects, with a focus on quantitative data and experimental methodologies.
Receptor Binding Affinity
This compound exhibits affinity for A1, A2A, and A3 adenosine receptor subtypes, with varying potencies. The binding affinities, typically expressed as inhibitor constant (Ki) values, have been determined in numerous studies, primarily through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.
| Receptor Subtype | Reported Kᵢ (nM) | Species/Tissue | Reference(s) |
| A₁ | 300 | Not Specified | |
| 10 | Human Cerebral Cortex | ||
| A₂ₐ | 80 | Not Specified | |
| A₃ | 1900 | Not Specified | |
| 1890 | Rat (CHO cells) |
Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Signaling Pathways
Upon binding to adenosine receptors, this compound initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which it couples.
A₁ Adenosine Receptor Signaling
The A₁ receptor primarily couples to inhibitory G proteins (Gᵢ/Gₒ). Activation of the A₁ receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.
A₂ₐ Adenosine Receptor Signaling
The A₂ₐ receptor is typically coupled to stimulatory G proteins (Gₛ). Its activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression. In some cellular contexts, the A₂ₐ receptor can also signal through G protein-independent pathways involving β-arrestin.
A₃ Adenosine Receptor Signaling
Similar to the A₁ receptor, the A₃ receptor couples to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, A₃ receptor activation can stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of a compound for a receptor.
Objective: To determine the Kᵢ of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, [¹²⁵I]-AB-MECA for A₃).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Method:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing a high concentration of a non-radiolabeled agonist is used to determine non-specific binding.
-
Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay (General Protocol)
This functional assay measures the effect of a compound on the activity of adenylyl cyclase, a key enzyme in the signaling pathway of many GPCRs.
Objective: To determine the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer (containing Mg²⁺ or Mn²⁺ as cofactors).
-
Reagents for cAMP detection (e.g., cAMP immunoassay kit or radioactive ATP and chromatography).
Method:
-
Incubation: Incubate the cell membranes with varying concentrations of this compound in the presence of ATP and the appropriate cofactors.
-
Reaction Termination: Stop the enzymatic reaction after a defined period, for example, by adding a stop solution or by heat inactivation.
-
cAMP Measurement: Quantify the amount of cAMP produced. This can be done using various methods, including competitive immunoassays (ELISA, HTRF) or by measuring the conversion of [α-³²P]ATP to [³²P]cAMP followed by chromatographic separation.
-
Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration to generate a dose-response curve. From this curve, parameters such as EC₅₀ (for stimulation) or IC₅₀ (for inhibition) can be determined.
Physiological Effects
This compound exerts a wide range of physiological effects through its action on adenosine receptors in various tissues.
Cardiovascular System
In the cardiovascular system, this compound generally produces a hypotensive effect and can induce bradycardia. Its effects are mediated by both A₁ and A₂ₐ receptors. Activation of A₁ receptors in the heart leads to negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects. A₂ₐ receptor activation in vascular smooth muscle cells causes vasodilation, leading to a decrease in blood pressure.
Nervous System
This compound has significant effects on the central nervous system. It has been shown to possess potent anticonvulsant properties in various animal models of epilepsy. This effect is primarily attributed to the activation of A₁ receptors, which leads to neuronal hyperpolarization and reduced release of excitatory neurotransmitters like glutamate.
Immune System
This compound exhibits immunomodulatory effects, generally promoting an anti-inflammatory response. This is largely mediated through the activation of A₂ₐ receptors on immune cells, such as T cells and macrophages. Activation of A₂ₐ receptors can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) and enhance the production of anti-inflammatory cytokines (e.g., IL-10).
Conclusion
This compound is a powerful pharmacological tool for the investigation of adenosinergic signaling. Its metabolic stability and broad-spectrum agonist activity at adenosine receptors make it invaluable for in vitro and in vivo studies. A thorough understanding of its receptor binding affinities, downstream signaling pathways, and diverse physiological effects is crucial for its effective use in research and for the development of novel therapeutic agents targeting the adenosine system. The detailed methodologies and data presented in this guide provide a solid foundation for professionals in the fields of pharmacology and drug discovery.
References
- 1. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological profile of the 2-alkynyladenosine derivative 2-octynyladenosine (YT-146) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of 2-Chloroadenosine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroadenosine is a stable analog of adenosine that functions as a potent agonist for adenosine receptors (A1, A2A, and A3).[1][2] It is widely utilized in biomedical research to investigate the physiological and pathological roles of adenosine signaling. Its applications include studies on cardiovascular function, neurotransmission, inflammation, and cancer, where it has been shown to induce apoptosis and cell cycle arrest in various cell lines.[3][4] Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes its solubility at room temperature.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 100 mM or 2.5 mg/mL |
| Water | 25 mM or 10 mg/mL |
| Ethanol | 0.25 mg/mL |
| DMF (Dimethylformamide) | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Note: For aqueous solutions, this compound is stable at neutral and basic pH but will decompose under acidic conditions.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution in DMSO, a commonly used solvent due to the high solubility of this compound.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 301.69 g/mol = 30.17 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 30.17 mg of this compound powder into the tube.
-
-
Dissolving:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in the storage guidelines below.
-
Storage and Stability
Proper storage of the this compound stock solution is essential to maintain its activity.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Important Handling Notes:
-
Prepare and use solutions on the same day if possible.
-
Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.
-
Avoid repeated freeze-thaw cycles.
-
The solid form of this compound should be stored at -20°C and is stable for at least 4 years.
Application Guidelines
This compound is a non-selective agonist for adenosine receptors. The working concentration will vary depending on the specific application and cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Typical Working Concentrations:
-
Induction of Apoptosis: 10-50 µM in cell culture.
-
Cell Cycle Arrest: 50 µM in PC3 cells.
-
Macrophage Viability Studies: 0.01-1.0 mM.
To prepare a working solution, the stock solution should be diluted in the appropriate cell culture medium or buffer. For example, to prepare 1 mL of a 50 µM working solution from a 100 mM stock:
-
(100,000 µM) x (V1) = (50 µM) x (1000 µL)
-
V1 = 0.5 µL of the 100 mM stock solution.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathway of adenosine receptors and the experimental workflow for preparing the stock solution.
Caption: Adenosine Receptor Signaling Pathway activated by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells using 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CdA), a synthetic adenosine analog, is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves intracellular phosphorylation and subsequent disruption of critical cellular processes, ultimately leading to programmed cell death. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis, including its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.
This compound is transported into the cell and subsequently phosphorylated by adenosine kinase to 2-chloro-adenosine triphosphate (2-Cl-ATP).[1] This active metabolite interferes with DNA synthesis and repair, leading to an accumulation of DNA strand breaks.[2][3] The cellular response to this damage involves the activation of intricate signaling pathways that converge on the execution of apoptosis. Notably, the apoptotic cascade initiated by this compound can proceed through both caspase-dependent and -independent mechanisms.[4]
Mechanism of Action
The apoptotic signaling cascade initiated by this compound is multifaceted. In many cancer cell types, the accumulation of its active metabolite, 2-Cl-ATP, inhibits key enzymes involved in DNA biosynthesis, leading to S-phase cell cycle arrest.[5] This disruption of DNA replication is a potent trigger for the intrinsic apoptotic pathway.
Key events in this compound-induced apoptosis include:
-
DNA Damage Response: The incorporation of 2-Cl-ATP into DNA or the inhibition of DNA polymerases leads to the accumulation of DNA strand breaks.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step, often regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 and Mcl-1 are downregulated, leading to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases cleave a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.
In some cell types, such as human astrocytoma cells, this compound has been shown to activate an atypical apoptotic cascade involving caspase-2 as an initiator caspase, which then activates caspase-3, independent of the mitochondrial cytochrome c release.
dot
Caption: this compound-induced intrinsic apoptosis pathway.
Data Presentation
The efficacy of this compound in inducing apoptosis is cell-line dependent and varies with concentration and duration of treatment. The following table summarizes the effective concentrations and IC50 values of this compound and its analog, Cladribine, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Effective Concentration | Treatment Duration | Reference(s) |
| This compound | PC3 | Prostate Cancer | Not Reported | Low micromolar | Not Specified | |
| This compound | EHEB | Leukemia | Not Reported | Not Specified | Not Specified | |
| This compound | Human Thymocytes | N/A | Not Reported | 5-1000 nM | Not Specified | |
| Cladribine (2-CdA) | U266 | Multiple Myeloma | ~2.43 µM | Not Specified | Not Specified | |
| Cladribine (2-CdA) | RPMI8226 | Multiple Myeloma | ~0.75 µM | Not Specified | Not Specified | |
| Cladribine (2-CdA) | MM1.S | Multiple Myeloma | ~0.18 µM | Not Specified | Not Specified | |
| Cladribine (2-CdA) | B-CLL | Leukemia | Not Reported | Clinically achievable doses | 24 and 48 hours | |
| Cladribine (2-CdA) | Leukemic Lymphocytes | Leukemia | Not Reported | 0.05-0.4 µg/mL | Not Specified | |
| Cladribine (2-CdA) | HL-60 | Promyelocytic Leukemia | Not Reported | Not Specified | Not Specified | |
| Cladribine (2-CdA) | MOLT-4 | Lymphocytic Leukemia | Not Reported | Not Specified | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
dot
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Workflow for Annexin V/PI apoptosis detection.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's recommendation, often 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Look for changes in the levels of pro- and anti-apoptotic proteins and the appearance of cleaved forms of caspases and PARP.
Conclusion
This compound is a valuable tool for inducing apoptosis in cancer cell lines for research and drug development purposes. Understanding its mechanism of action and utilizing the detailed protocols provided in these application notes will enable researchers to effectively study the apoptotic process and evaluate the efficacy of potential therapeutic agents. The provided quantitative data serves as a starting point for experimental design, though optimization for specific cell lines and experimental conditions is always recommended.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cell death induced by this compound in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-Chloroadenosine: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1] It functions as a potent, non-selective agonist for adenosine receptors, playing a crucial role in a multitude of physiological processes within the central nervous system (CNS). Its stability compared to endogenous adenosine makes it a valuable pharmacological tool for investigating the roles of adenosinergic signaling in neurotransmission, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders. These application notes provide a comprehensive overview of this compound's utility in neuroscience research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These are G-protein coupled receptors (GPCRs) that mediate various downstream signaling cascades.
-
A₁ and A₃ Receptors: Primarily couple to inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, activation of potassium channels, and inhibition of calcium channels. This generally results in neuronal hyperpolarization and reduced neurotransmitter release.
-
A₂ₐ and A₂ₑ Receptors: Typically couple to stimulatory G-proteins (Gₛ), activating adenylyl cyclase and increasing cAMP levels, which can lead to neuronal depolarization and enhanced neurotransmitter release.
The net effect of this compound in a specific neuronal population depends on the expression and density of these receptor subtypes.
Key Research Applications in Neuroscience
-
Epilepsy and Seizure Disorders: this compound has demonstrated potent anticonvulsant effects in various animal models of epilepsy. Its activation of A₁ receptors is thought to be a key mechanism, leading to a reduction in neuronal excitability and suppression of seizure activity.
-
Sleep and Arousal: Adenosine is a well-established endogenous sleep factor, and this compound is used to probe the mechanisms of sleep regulation. It can modulate the activity of sleep-promoting neurons in brain regions like the preoptic hypothalamus.
-
Neuroprotection: this compound has shown neuroprotective properties in models of cerebral ischemia and other neurodegenerative conditions. This is attributed to its ability to reduce excitotoxicity, inflammation, and metabolic stress.
-
Pain Modulation: The adenosinergic system is implicated in nociception. This compound has been used to study the role of adenosine receptors in both central and peripheral pain pathways.
-
Dopaminergic System Regulation: this compound can modulate dopamine release and signaling, making it a useful tool for studying disorders involving the dopaminergic system, such as Parkinson's disease.
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity (Kᵢ) | |||
| A₁ Receptor | 300 nM | Rat Brain Membranes | |
| A₂ₐ Receptor | 80 nM | Rat Brain Membranes | |
| A₃ Receptor | 1900 nM | Rat Brain Membranes | |
| Binding Affinity (Kₔ) | |||
| High-affinity site (A₁) | 23.5 nM | Rat Brain Membranes | |
| Low-affinity site (A₂) | 280 nM | Human Cerebral Cortex |
Table 1: Receptor Binding Affinities of this compound.
| Application | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Anticonvulsant | Immature Rat | Intraperitoneal | 1-10 mg/kg | Dose-dependent decrease in seizure duration | |
| Kindled Rat | Intra-amygdala | 1-10 nmol | Prevention of kindling development and reduced seizure score | ||
| Mouse | Intraperitoneal | 0.25-1 mg/kg | Increased threshold for electroconvulsions | ||
| Dopamine Release Inhibition | Rat | Intrastriatal Perfusion | 100 µM | Attenuation of baseline dopamine levels | |
| Cerebral Blood Flow | Cat | Topical Application | 10⁻⁶ - 10⁻³ M | Concentration-dependent increase in cerebral blood flow |
Table 2: In Vivo Efficacy of this compound in Neuroscience Research.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound through A₁ and A₂ₐ receptors.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol is designed to measure the effect of this compound on neurotransmitter levels in a specific brain region of an awake, freely moving animal.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with electrochemical detection
-
Animal model (e.g., rat)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via the perfusion medium at the desired concentration (e.g., 100 µM).
-
Sample Collection: Continue collecting dialysate samples during and after drug administration.
-
Analysis: Analyze the dialysate samples using HPLC to quantify neurotransmitter concentrations.
Electrophysiological Recording in Brain Slices
This protocol outlines the procedure for recording neuronal activity in acute brain slices to assess the effects of this compound on synaptic transmission and neuronal excitability.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Vibrating microtome
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass microelectrodes
-
Animal model (e.g., mouse, rat)
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region using a vibrating microtome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Transfer a single slice to the recording chamber of the electrophysiology rig and continuously perfuse with oxygenated recording aCSF.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or neuronal firing properties.
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the recording chamber.
-
Data Acquisition: Record the changes in synaptic activity or neuronal properties in the presence of this compound.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.
Animal Behavioral Assays for Anticonvulsant Activity
This protocol describes a common behavioral assay to evaluate the anticonvulsant effects of this compound.
Materials:
-
This compound
-
Saline or vehicle control
-
Convulsant agent (e.g., pentylenetetrazol (PTZ), pilocarpine)
-
Animal model (e.g., mouse, rat)
-
Observation chamber
-
Timer
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at various doses.
-
Pre-treatment Time: Allow a specific pre-treatment time for the drug to take effect (e.g., 20-30 minutes).
-
Induction of Seizures: Administer a sub-convulsive or convulsive dose of a chemical convulsant.
-
Behavioral Observation: Observe the animals for a set period and score the seizure severity based on a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the duration of seizures.
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups.
Concluding Remarks
This compound is an indispensable tool in neuroscience research, offering a stable and potent means to investigate the complex roles of the adenosinergic system. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the physiological and pathological functions of adenosine receptors in the central nervous system. As with any pharmacological agent, careful consideration of dosage, route of administration, and appropriate controls is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for In Vivo Administration of 2-Chloroadenosine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of adenosine that acts as a non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3).[1][2][3] Its stability compared to endogenous adenosine makes it a valuable tool for in vivo studies investigating the physiological and pathophysiological roles of adenosinergic signaling. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with a summary of reported quantitative data and relevant signaling pathways.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | K_i_ (nM) | Reference |
| A1 | 300 | [1][2] |
| A2A | 80 | |
| A3 | 1900 |
Table 2: In Vivo Dose-Response Data for this compound in Mouse Models
| Application | Mouse Strain | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Anticonvulsant | Not Specified | Intraperitoneal (i.p.) | 0.25 - 1 mg/kg | Significantly raised the threshold for electroconvulsions. | |
| Anticonvulsant | Not Specified | Intraperitoneal (i.p.) | 0.125 mg/kg | Potentiated the protective activity of carbamazepine. | |
| Anticonvulsant | Not Specified | Intraperitoneal (i.p.) | 1 mg/kg | Increased the CD₅₀ value for pentylenetetrazol-evoked seizures. | |
| Anti-inflammatory | BALB/c | Intravenous (i.v.) | 10 µg/kg/day | Significantly decreased neutrophil infiltration in a lung infection model. | |
| Cardiovascular | Not Specified | Not Specified | Not Specified | Dose-related reductions in blood pressure and heart rate. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (powder form)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
pH meter (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound needed. For example, to prepare a 1 mg/mL stock solution, weigh out 1 mg of this compound.
-
Solubilization:
-
Primary Method (Aqueous Solution): this compound is soluble in water up to 25 mM (approximately 7.54 mg/mL). For lower concentrations, directly dissolve the weighed this compound powder in the required volume of sterile saline. Vortex thoroughly to ensure complete dissolution.
-
Alternative Method (using DMSO): For higher concentrations or if solubility in saline is an issue, this compound can be dissolved in DMSO up to 100 mM (approximately 30.17 mg/mL).
-
First, dissolve the this compound powder in a small volume of DMSO.
-
Then, dilute this stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5-10%) to avoid solvent-related toxicity.
-
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile tube to ensure sterility.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared and sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol wipes
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the shoulders and behind the ears with your non-dominant hand. The skin should be taut, but not restricting breathing.
-
Secure the tail between your little finger and the palm of the same hand to immobilize the lower body.
-
-
Injection Site Identification:
-
Turn the restrained mouse so its abdomen is facing upwards.
-
The ideal injection site is in the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, bladder, and liver.
-
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Tilt the mouse's head slightly downwards to allow the abdominal organs to move cranially.
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified injection site.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution. The recommended maximum injection volume for intraperitoneal administration in mice is typically 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its effects by activating all four subtypes of adenosine receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways are summarized below.
-
A1 and A3 Adenosine Receptors: These receptors are primarily coupled to inhibitory G-proteins (G_i_/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to various downstream effects, including modulation of ion channel activity and protein kinase A (PKA) signaling.
-
A2A and A2B Adenosine Receptors: These receptors are coupled to stimulatory G-proteins (G_s_). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.
References
Application Notes and Protocols: 2-Chloroadenosine as a Tool for Studying Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (CADO) is a synthetic, metabolically stable analog of adenosine that acts as a non-selective agonist for adenosine receptors.[1][2] Its resistance to degradation by adenosine deaminase makes it a valuable tool for in vitro and in vivo studies of purinergic signaling. Adenosine receptors, which include four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes, making them attractive targets for drug discovery.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to characterize adenosine receptor function.
Data Presentation: Receptor Binding Affinities
This compound exhibits differential affinity for the various adenosine receptor subtypes. The following table summarizes its binding affinities (Ki) at human adenosine receptors, providing a basis for designing experiments to probe specific receptor functions.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| A1 | 300 | [1][2] |
| A2A | 80 | |
| A3 | 1900 |
Note: Ki values can vary depending on the experimental conditions, radioligand, and tissue/cell preparation used.
Signaling Pathways
Activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for A1 and A2A adenosine receptors by measuring its ability to compete with the binding of a specific radioligand.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO-K1 cells)
-
[3H]-DPCPX (for A1 receptor binding) or [3H]-CGS 21680 (for A2A receptor binding)
-
This compound
-
Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well filter plates (e.g., Unifilter-96 GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Binding Buffer or unlabeled ligand (for non-specific binding, e.g., 10 µM CPA for A1 or 10 µM NECA for A2A).
-
25 µL of serially diluted this compound in Binding Buffer.
-
50 µL of radioligand solution (e.g., 1.7 nM [3H]-DPCPX for A1 or 10 nM [3H]-CGS 21680 for A2A) in Binding Buffer.
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol measures the functional effect of this compound on adenylyl cyclase activity, either stimulation (via A2A/A2B receptors) or inhibition (via A1/A3 receptors) of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells)
-
This compound
-
Forskolin (for inhibition assays)
-
Phosphodiesterase inhibitor (e.g., Rolipram or IBMX)
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, pH 7.4
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP dynamic 2 kit)
-
Plate reader compatible with the detection kit
Procedure for Stimulation (A2A/A2B):
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with Stimulation Buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at room temperature.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value.
Procedure for Inhibition (A1/A3):
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with Stimulation Buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at room temperature.
-
Inhibition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the percent inhibition of the forskolin-stimulated cAMP response against the log of the this compound concentration and determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to study the effect of this compound on the extracellular levels of neurotransmitters, such as dopamine and glutamate, in the striatum of anesthetized rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)
-
Anesthetic (e.g., isoflurane or urethane)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Probe Insertion and Equilibration: A day after surgery (for awake animal studies) or on the same day (for anesthetized studies), insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a 1-2 hour equilibration period.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples at the same intervals for 2-3 hours following drug administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and glutamate concentrations using a suitable analytical method.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values and plot them over time to visualize the effect of this compound.
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of adenosine receptors. Its metabolic stability and broad agonist activity allow for robust and reproducible experimental outcomes. The protocols provided herein offer a framework for characterizing the binding, signaling, and in vivo functional effects mediated by adenosine receptors, thereby facilitating research and drug development efforts in this critical area of pharmacology.
References
- 1. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Electrophysiology Studies Using 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of adenosine that acts as a potent agonist for adenosine receptors, with a preference for the A1 subtype.[1][2] In cardiac electrophysiology, 2-CADO is a valuable pharmacological tool for investigating the roles of adenosine signaling in regulating cardiac excitability, conduction, and arrhythmogenesis. Its primary action in the heart is mediated through the activation of A1 adenosine receptors, leading to a cascade of downstream effects that modulate ion channel function and cellular electrical activity.[3][4] These application notes provide a comprehensive overview of the use of 2-CADO in electrophysiology studies, including its mechanism of action, effects on various cardiac tissues, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating A1 adenosine receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to inhibitory G proteins (Gi/o).[4] Activation of the A1 receptor by 2-CADO initiates a signaling cascade that primarily involves:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and function of various downstream targets, including ion channels.
-
Activation of Potassium Channels: The βγ subunits of the dissociated G protein directly activate the G protein-coupled inwardly rectifying potassium channel (GIRK or KACh,Ado), leading to an increase in potassium efflux and hyperpolarization of the cell membrane. This effect is particularly prominent in the sinoatrial (SA) and atrioventricular (AV) nodes.
-
Modulation of Calcium Channels: By decreasing cAMP/PKA signaling, 2-CADO indirectly inhibits L-type calcium channels, reducing calcium influx during the action potential.
This signaling pathway ultimately results in a negative chronotropic (slowing of the heart rate), dromotropic (slowing of conduction), and inotropic (reduction in contractility) effect on the heart.
Figure 1: Signaling pathway of this compound via the A1 adenosine receptor in cardiomyocytes.
Electrophysiological Effects on Cardiac Tissues
The effects of 2-CADO vary across different regions of the heart due to the differential expression of adenosine receptors and their downstream effector ion channels.
Sinoatrial (SA) Node
In the SA node, the primary pacemaker of the heart, 2-CADO exerts a potent negative chronotropic effect. By activating GIRK channels, it increases potassium conductance, leading to hyperpolarization of the pacemaker cells and a decrease in the slope of diastolic depolarization. This slows the spontaneous firing rate of the SA node, resulting in bradycardia.
Atrioventricular (AV) Node
2-CADO significantly prolongs the AV nodal conduction time and effective refractory period, a negative dromotropic effect. This is also primarily mediated by the activation of GIRK channels and inhibition of L-type calcium channels, which slows the propagation of the electrical impulse through the AV node. At higher concentrations, 2-CADO can lead to AV block.
Ventricular Myocytes
The effects of 2-CADO on ventricular myocytes are generally less pronounced compared to the nodal tissues. While A1 receptors are present, the density of GIRK channels is lower. The primary effect is an indirect anti-adrenergic action, where 2-CADO counteracts the stimulatory effects of catecholamines on L-type calcium current, leading to a modest shortening of the action potential duration (APD).
Purkinje Fibers
In Purkinje fibers, adenosine and its analogs have been shown to have electrophysiological effects that differ from those in other cardiac tissues, particularly under simulated ischemic conditions. Under normal conditions, the effects are modest, with a slight dose-dependent shortening of the action potential. However, under conditions mimicking ischemia (hypoxia, hyperkalemia, and acidosis), adenosine can attenuate the reduction in the action potential upstroke velocity and amplitude.
Quantitative Data Summary
| Parameter | Tissue/Cell Type | Species | 2-CADO Concentration | Effect | Reference(s) |
| Heart Rate | Isolated Perfused Heart | Rabbit | 1 x 10-7 M (Threshold) | Sinus slowing | |
| AV Conduction (AH Interval) | Isolated Perfused Heart | Guinea Pig | ~5 µM (EC50) | Prolongation | |
| Action Potential Duration (APD) | Ventricular Myocytes | Rat | 500 µM | Shortening | |
| Spontaneous Firing Rate | Sinoatrial Node Cells | Rabbit | 10 µM | 43% increase in AP cycle length | |
| Threshold for Electroconvulsions | In vivo | Mouse | 0.25 - 1 mg/kg | Increased threshold |
Experimental Protocols
The following are detailed protocols for common electrophysiology techniques adapted for the use of this compound.
Preparation of this compound Stock Solution
-
Chemical Information:
-
Name: this compound (2-CADO)
-
Molecular Weight: 301.69 g/mol
-
Solubility: Soluble in DMSO and water.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO) or deionized water.
-
For a 10 mM stock in 1 mL of DMSO, dissolve 3.02 mg of 2-CADO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate extracellular recording solution (e.g., Tyrode's solution, aCSF) to the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the recording solution is low (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Protocol 1: Sharp Microelectrode Recording in Isolated Cardiac Tissue
This protocol is suitable for recording intracellular action potentials from multicellular preparations like papillary muscles, atrial strips, or sinoatrial node preparations.
Materials:
-
Isolated cardiac tissue preparation (e.g., rabbit SA node, guinea pig papillary muscle)
-
Dissection microscope and tools
-
Perfusion chamber with temperature control (37°C)
-
Glass microelectrodes (10-30 MΩ resistance when filled with 3 M KCl)
-
Micromanipulator
-
Intracellular amplifier
-
Data acquisition system
-
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
This compound working solutions.
Procedure:
-
Tissue Preparation:
-
Isolate the desired cardiac tissue and place it in the perfusion chamber superfused with oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
-
Electrode Placement:
-
Pull glass microelectrodes and backfill with 3 M KCl.
-
Mount the microelectrode on the micromanipulator and connect it to the amplifier headstage.
-
Under the microscope, carefully advance the microelectrode to impale a cell in the tissue preparation. A successful impalement is indicated by a sharp negative drop in the membrane potential to a stable resting membrane potential.
-
-
Baseline Recording:
-
Record stable baseline action potentials for at least 10-15 minutes.
-
Measure key parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Action Potential Duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (Vmax). For pacemaker cells, measure the spontaneous firing rate and diastolic depolarization slope.
-
-
Application of this compound:
-
Switch the perfusion to a Tyrode's solution containing the desired concentration of 2-CADO.
-
Record the electrophysiological response until a steady-state effect is observed (typically 5-10 minutes).
-
Perform a washout by switching the perfusion back to the control Tyrode's solution and record until the parameters return to baseline.
-
-
Data Analysis:
-
Analyze the recorded action potentials to quantify the changes in the electrophysiological parameters in the presence of 2-CADO compared to baseline.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Isolated Cardiomyocytes
This protocol is used to record ionic currents and action potentials from single isolated cardiac myocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from rat or guinea pig ventricles)
-
Inverted microscope with patch-clamp optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes (2-5 MΩ resistance)
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound working solutions.
Procedure:
-
Cell Preparation:
-
Plate isolated cardiomyocytes on glass coverslips in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with oxygenated extracellular solution at room temperature or 37°C.
-
-
Pipette Positioning and Seal Formation:
-
Fabricate patch pipettes using a micropipette puller and fill with the intracellular solution.
-
Mount the pipette on the micromanipulator and apply slight positive pressure.
-
Approach a healthy, rod-shaped cardiomyocyte with the pipette tip.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for a few minutes.
-
-
Recording:
-
Voltage-clamp mode: Apply specific voltage protocols to elicit and record individual ionic currents (e.g., ICa,L, IK).
-
Current-clamp mode: Record spontaneous or evoked action potentials.
-
Establish a stable baseline recording for 5-10 minutes.
-
-
Drug Application:
-
Apply 2-CADO to the cell using a perfusion system.
-
Record the changes in ionic currents or action potentials.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationships, channel kinetics, and action potential parameters before and after the application of 2-CADO.
-
Protocol 3: Multielectrode Array (MEA) Electrophysiology with Cardiomyocyte Monolayers
This protocol is suitable for assessing the effects of 2-CADO on the network electrophysiology of a spontaneously beating cardiomyocyte monolayer.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rodent cardiomyocytes.
-
MEA plates (e.g., 48- or 96-well format)
-
MEA recording system with temperature and gas control
-
Culture medium
-
This compound working solutions.
Procedure:
-
Cell Culture:
-
Culture cardiomyocytes on the MEA plates until a confluent, spontaneously beating monolayer is formed.
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate at 37°C with 5% CO2.
-
Record the baseline field potentials from each electrode for a sufficient period to establish a stable beat rate and field potential duration (FPD).
-
-
Compound Addition:
-
Prepare 2-CADO working solutions in the culture medium.
-
Carefully add the compound solutions to the wells to achieve the desired final concentrations.
-
Allow for an incubation period for the drug effect to stabilize (e.g., 15-30 minutes).
-
-
Post-Treatment Recording:
-
Record the field potentials after drug application.
-
-
Data Analysis:
-
Analyze the MEA data to determine the effects of 2-CADO on beat rate, FPD (an indicator of APD), conduction velocity, and the occurrence of arrhythmias.
-
Experimental Workflow Visualization
Figure 2: General experimental workflow for electrophysiology studies with this compound.
Conclusion
This compound is a powerful tool for elucidating the role of A1 adenosine receptor signaling in cardiac electrophysiology. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can effectively investigate its effects on cardiac pacemaking, conduction, and arrhythmogenesis. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust electrophysiology studies using this compound.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways [mdpi.com]
Application Notes and Protocols for Measuring Cerebral Blood Flow Changes with 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Chloroadenosine (CADO), a stable adenosine analog, to investigate changes in cerebral blood flow (CBF). This document is intended for researchers in neuroscience, pharmacology, and drug development who are interested in the mechanisms of cerebrovascular regulation and the development of therapeutic agents targeting the adenosine signaling pathway.
Introduction
This compound is a potent, non-selective agonist for adenosine receptors, which are pivotal in regulating cerebral blood flow. As a more stable analog of endogenous adenosine, CADO is an invaluable tool for studying the physiological and pathological modulation of cerebrovascular tone. Its administration consistently produces a robust, dose-dependent vasodilation, leading to significant increases in CBF. This characteristic makes it a reliable positive control in experimental models and a valuable pharmacological agent for probing the signaling pathways that govern cerebral hemodynamics.
Understanding the mechanisms through which CADO influences CBF can provide insights into conditions characterized by cerebral ischemia, such as stroke and traumatic brain injury, and may aid in the development of novel neuroprotective strategies.
Signaling Pathway of this compound-Induced Vasodilation
This compound primarily exerts its vasodilatory effects through the activation of A2A adenosine receptors located on vascular smooth muscle cells and endothelial cells. The binding of CADO to these Gs protein-coupled receptors initiates a signaling cascade that ultimately leads to smooth muscle relaxation and an increase in blood vessel diameter.
Application Notes and Protocols: 2-Chloroadenosine in Epilepsy and Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloroadenosine (2-CADO) is a stable analog of the endogenous neuromodulator adenosine. It acts as a potent agonist at adenosine receptors, with a preference for the A1 subtype.[1] Adenosine itself is considered an endogenous anticonvulsant, with its brain levels rising after seizures as a natural feedback mechanism to suppress excessive neuronal activity.[2][3] this compound, by mimicking and enhancing this natural inhibitory system, has been extensively studied as a powerful anticonvulsant agent in a variety of preclinical epilepsy and seizure models.[4][5] Its primary mechanism involves the activation of A1 receptors, which leads to presynaptic inhibition of excitatory neurotransmitter release and postsynaptic hyperpolarization, thereby reducing neuronal excitability. These application notes provide a comprehensive overview of its use, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental application.
Signaling Pathway of this compound
The primary anticonvulsant effects of this compound are mediated through the activation of the A1 adenosine receptor (A1R), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that dampens neuronal excitability.
References
- 1. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pages.ucsd.edu [pages.ucsd.edu]
- 4. Effects of this compound on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of this compound against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common off-target effects of 2-Chloroadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroadenosine (2-CADO). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is primarily known as a non-selective agonist for adenosine receptors. However, it exhibits significant off-target effects that are crucial to consider during experimental design and data interpretation.
-
On-Target Effects: 2-CADO activates adenosine A₁, A₂ₐ, and A₃ receptors, influencing various signaling pathways, including those involved in neurotransmission, cardiovascular regulation, and inflammation.[1]
-
Off-Target Effects: The most prominent off-target effects of 2-CADO are not mediated by cell surface receptors but occur following its transport into the cell. Once inside, it is metabolized into toxic nucleotide analogs that can lead to cytotoxicity, inhibition of DNA synthesis, and apoptosis.[2][3][4]
Q2: How does this compound induce cytotoxicity and apoptosis independent of adenosine receptors?
A2: The primary mechanism of 2-CADO-induced cytotoxicity involves its intracellular metabolism:
-
Cellular Uptake: 2-CADO is transported into the cell via nucleoside transporters.[4]
-
Phosphorylation: Inside the cell, adenosine kinase phosphorylates 2-CADO, ultimately converting it to 2-chloro-adenosine triphosphate (2-Cl-ATP).
-
Inhibition of DNA Synthesis: 2-Cl-ATP acts as an antimetabolite. It can inhibit key enzymes involved in DNA biosynthesis, such as ribonucleotide reductase, leading to a depletion of deoxynucleotide pools necessary for DNA replication. This results in an arrest of the cell cycle, typically in the S-phase.
-
Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism triggers the intrinsic pathway of apoptosis.
Q3: What are the known binding affinities and potencies of this compound for its primary targets and its cytotoxic effects?
A3: The following tables summarize the available quantitative data for this compound.
Table 1: Adenosine Receptor Binding Affinities (Ki)
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| A₁ | Human | 300 | |
| A₂ₐ | Human | 80 | |
| A₃ | Human | 1900 | |
| A₁ | Rat | 10 |
Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective at low micromolar concentrations | |
| HTB-26 | Breast Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HCT116 | Colorectal Carcinoma | 22.4 |
Troubleshooting Guide
Problem 1: Unexpectedly high levels of cell death in my experiment.
-
Possible Cause 1: Off-target cytotoxicity.
-
Explanation: Even at concentrations intended to target adenosine receptors, 2-CADO can be transported into cells and cause apoptosis, especially in rapidly dividing cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the concentration range where you observe the desired on-target effects without significant cytotoxicity.
-
Use a shorter incubation time: The cytotoxic effects of 2-CADO are time-dependent. Reducing the exposure time may minimize off-target cell death.
-
Include a nucleoside transport inhibitor: Co-treatment with a nucleoside transport inhibitor like dipyridamole can help differentiate between extracellular receptor-mediated effects and intracellular off-target effects. Note that this will also potentiate the off-target effects of 2-CADO if it is already inside the cell.
-
Use an adenosine kinase inhibitor: Co-incubation with an adenosine kinase inhibitor, such as 5-iodotubercidin, can block the conversion of 2-CADO to its toxic metabolites and abrogate the cytotoxic effects.
-
-
-
Possible Cause 2: Cell line sensitivity.
-
Explanation: Different cell lines have varying expression levels of nucleoside transporters and metabolic enzymes, making some more susceptible to 2-CADO's cytotoxic effects.
-
Troubleshooting Step: Review the literature for data on the sensitivity of your specific cell line to purine analogs or perform preliminary cytotoxicity assays.
-
Problem 2: Inconsistent or no observable effect at expected concentrations.
-
Possible Cause 1: Compound degradation.
-
Explanation: Although more stable than adenosine, 2-CADO can degrade over time, especially with improper storage.
-
Troubleshooting Steps:
-
Check storage conditions: 2-CADO should be stored as a solid at -20°C. Solutions should be freshly prepared or stored at -80°C for short periods.
-
Verify compound integrity: If possible, use analytical techniques like HPLC to confirm the purity and concentration of your 2-CADO stock.
-
-
-
Possible Cause 2: Low expression of adenosine receptors.
-
Explanation: The cell line or tissue you are using may not express the target adenosine receptor subtype at a high enough level to elicit a measurable response.
-
Troubleshooting Step: Confirm the expression of the target receptor in your experimental system using techniques like qPCR, Western blot, or radioligand binding assays.
-
-
Possible Cause 3: Experimental artifacts.
-
Explanation: Components of your experimental system, such as serum in the cell culture media, may contain enzymes that can metabolize 2-CADO or interfere with its binding.
-
Troubleshooting Step: Whenever possible, conduct experiments in a serum-free medium or a defined buffer system.
-
Experimental Protocols & Methodologies
1. Assessing 2-CADO-Induced Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This protocol is adapted from standard flow cytometry procedures for detecting apoptosis.
-
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells, thus allowing for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Preparation: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of 2-CADO for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain detached apoptotic cells. For suspension cells, collect the cells directly.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up compensation and gates.
-
-
Workflow Diagram:
Figure 1. Experimental workflow for Annexin V/PI apoptosis assay.
2. Analyzing Cell Cycle Arrest with Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content and cell cycle distribution.
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Procedure:
-
Cell Preparation and Harvesting: Treat cells with 2-CADO as described above. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A (to degrade RNA, which PI can also bind). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a linear scale for the PI fluorescence channel. Use software to model the cell cycle distribution.
-
-
Workflow Diagram:
Figure 2. Experimental workflow for cell cycle analysis by PI staining.
Signaling Pathways
Intracellular Metabolic Pathway of 2-CADO Leading to Apoptosis
The following diagram illustrates the key steps in the intracellular off-target signaling of this compound.
References
Technical Support Center: Optimizing 2-Chloroadenosine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 2-Chloroadenosine (2-CADO) concentration for cell viability assays. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound (2-CADO) is a metabolically stable analog of adenosine that acts as an agonist for adenosine receptors.[1][2] It can impact cell viability through two primary mechanisms:
-
Adenosine Receptor Activation: As an agonist, 2-CADO binds to adenosine receptors (A1, A2A, A2B, and A3), which can trigger various downstream signaling pathways affecting cell growth and apoptosis.[1]
-
Intracellular Metabolism: 2-CADO can be transported into the cell and phosphorylated by adenosine kinase to 2-chloro-ATP. This metabolite can inhibit DNA synthesis and deplete intracellular ATP, leading to cell cycle arrest and apoptosis. In many cancer cell lines, this intracellular mechanism is the primary driver of cytotoxicity.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: A broad concentration range is recommended for initial experiments to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range is from 10 nM to 100 µM. The optimal concentration will vary significantly depending on the cell type and its expression of adenosine receptors and nucleoside transporters.
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the cell line's doubling time and the specific endpoint being measured. A common incubation period for assessing apoptosis is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) during initial optimization to determine the most appropriate time point for your experimental model.
Q5: My cell viability results are not consistent. What are some common causes of variability?
A5: Inconsistent results in cell-based assays can stem from several factors, including:
-
Cell Health and Passage Number: Ensure cells are healthy, in the exponential growth phase, and have a low passage number.
-
Cell Seeding Density: Uneven cell seeding can lead to significant variability. Optimize the seeding density to ensure cells are not over-confluent at the end of the experiment.
-
Pipetting Errors: Inaccurate pipetting can introduce significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Compound Stability: Repeated freeze-thaw cycles of your 2-CADO stock can lead to degradation.
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | 1. Inactive Compound: Improper storage or handling may have degraded the 2-CADO. 2. Low Receptor/Transporter Expression: The cell line may have low levels of adenosine receptors or nucleoside transporters. 3. Incorrect Concentration Range: The concentrations tested may be too low for the specific cell line. 4. Short Incubation Time: The incubation period may be insufficient to induce a cytotoxic effect. | 1. Use a fresh aliquot of 2-CADO. 2. Confirm receptor and transporter expression using qPCR or Western blot. Consider using a different cell line. 3. Test a broader and higher concentration range (e.g., up to 500 µM). 4. Perform a time-course experiment to determine the optimal incubation time. |
| High background in viability assay | 1. Reagent Contamination: The viability assay reagent may be contaminated or degraded. 2. Media Interference: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings. | 1. Use fresh, properly stored reagents. 2. Use phenol red-free medium for the assay incubation period. Run a "medium-only" blank control. |
| U-shaped dose-response curve | 1. Compound Precipitation: At high concentrations, 2-CADO may precipitate, interfering with optical readings. 2. Direct Reagent Interaction: The compound may directly reduce the viability reagent (e.g., MTT, resazurin), leading to a false positive signal. | 1. Visually inspect wells for precipitates under a microscope. Determine the solubility limit of 2-CADO in your media. 2. Run a cell-free control with 2-CADO and the viability reagent to check for direct interaction. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Pipetting Inaccuracy: Inconsistent volumes of compound or reagent added. 3. Edge Effects: Evaporation in the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding. Optimize your cell counting and seeding protocol. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Fill outer wells with sterile PBS or media without cells and do not use them for data collection. |
Data Presentation
Table 1: Reported Effects of this compound on Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | ≥50 µM | 24 h | Induction of apoptosis (DNA fragmentation) | |
| Human Promyelocytic Leukemia (HL-60) | Not specified | Not specified | Induction of apoptosis, specific to S phase | |
| Human Lymphocytic Leukemia (MOLT-4) | Not specified | Not specified | Induction of apoptosis | |
| Human Prostate Cancer (PC3) | Low micromolar | Not specified | Inhibition of DNA synthesis, S-phase arrest | |
| Leukemic B-cells (EHEB) | Not specified | Not specified | Induction of apoptosis, caspase-3 activation, ATP depletion | |
| Human Monocytes | Nanomolar | 1 h | DNA damage | |
| C2C12 Myoblasts | Not specified | Not specified | Apoptotic cell death |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count using a hemocytometer or automated cell counter.
-
Serial Dilution: Prepare a serial dilution of the cell suspension.
-
Seeding: Seed a 96-well plate with varying cell densities (e.g., from 1,000 to 40,000 cells/well).
-
Incubation: Incubate the plate for the planned duration of your 2-CADO experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT or Resazurin).
-
Analysis: Determine the cell density that is in the exponential growth phase at the end of the incubation period. This density should be used for subsequent experiments.
Protocol 2: Dose-Response and Time-Course Experiment for this compound
-
Cell Seeding: Seed a 96-well plate with the optimal cell density determined in Protocol 1 and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of 2-CADO in culture medium. A common starting range is 10 nM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 2-CADO.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, perform a cell viability assay. Common assays include:
-
MTT Assay: Measures mitochondrial reductase activity.
-
Resazurin (alamarBlue) Assay: A fluorescent/colorimetric assay that also measures cell viability.
-
Annexin V/PI Staining: A flow cytometry-based method to specifically quantify apoptosis and necrosis.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the 2-CADO concentration.
-
Use a non-linear regression analysis to calculate the IC50 value for each time point.
-
Mandatory Visualizations
References
preventing degradation of 2-Chloroadenosine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Chloroadenosine (2-CAdo) in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-CAdo) is a synthetic analog of adenosine. It is a potent agonist for adenosine receptors (A1, A2A, and A3), which are G protein-coupled receptors involved in various physiological processes.[1] Additionally, 2-CAdo can be transported into cells and phosphorylated by adenosine kinase to 2-chloro-ATP, which can induce apoptosis, making its biological effects context-dependent.[2][3]
Q2: What are the main causes of this compound degradation in experimental settings?
A2: The primary cause of this compound degradation is hydrolysis, particularly under acidic conditions. The stability of 2-CAdo is significantly influenced by pH and temperature. While it is relatively stable at neutral to basic pH, acidic environments can lead to the breakdown of the glycosidic bond, yielding 2-chloroadenine.[4]
Q3: How should I store this compound powder and its stock solutions?
A3:
-
Powder: Solid this compound is stable for years when stored at -20°C.
-
Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in various solvents. Here are some common options and their approximate maximum concentrations:
-
Water: ~7.54 mg/mL (~25 mM)
-
DMSO: ~30.17 mg/mL (~100 mM)
-
DMF: ~2 mg/mL
-
Ethanol: ~0.25 mg/mL
-
PBS (pH 7.2) with 10% DMSO: ~0.1 mg/mL
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling, especially in acidic buffers. 2. Incorrect Concentration: Errors in calculating the concentration of the stock or working solution. 3. Cellular uptake issues: The cell line used may have low expression of nucleoside transporters. | 1. Prepare fresh solutions of this compound before each experiment. Ensure the pH of your experimental buffer is neutral or slightly basic. Verify the stability of your solution using HPLC if possible. 2. Double-check all calculations and ensure the compound is fully dissolved. 3. Consider using a different cell line or genetically engineering your cells to express the necessary transporters. |
| High background or off-target effects. | 1. Intracellular metabolism: this compound is phosphorylated intracellularly by adenosine kinase, leading to apoptosis, which might not be the intended effect. 2. Non-specific binding: The concentration used may be too high, leading to activation of unintended signaling pathways. | 1. To isolate the effects of adenosine receptor activation, consider co-incubation with an adenosine kinase inhibitor (e.g., 5-Iodotubercidin) or a nucleoside transporter inhibitor (e.g., Dipyridamole). 2. Perform a dose-response curve to determine the optimal concentration for your experiment. |
| Precipitation of the compound in the culture medium. | 1. Low solubility in the medium: The concentration of this compound may exceed its solubility in the cell culture medium, especially after dilution from a high-concentration stock. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low and does not affect cell viability. Prepare an intermediate dilution in a solvent compatible with your medium before adding it to the final culture. Gentle warming and sonication can aid dissolution, but be mindful of temperature-sensitive degradation. |
Data Presentation
Table 1: Stability of 2-Chloro-2'-deoxyadenosine (a close analog of this compound) in Aqueous Solutions
Data is for 2-chloro-2'-deoxyadenosine and serves as an estimate for this compound stability.
| pH | Temperature (°C) | Half-life (t½) | Remaining Compound after 6h |
| 1 | 37 | 0.37 hours | ~2% (after 2h) |
| 2 | 37 | 1.6 hours | 13% |
| Neutral/Basic | 37 - 80 | Stable | High |
Source: --INVALID-LINK--
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid prolonged heating.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol provides a general guideline for assessing the stability of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Prepare solutions of this compound in the buffers and at the temperatures you wish to test.
-
At specified time points, take an aliquot of the solution and dilute it with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a slightly acidic to neutral pH. The exact ratio will need to be optimized for your specific system. One example is a 1:1 (v/v) mixture of acetonitrile and methanol, with the pH adjusted to 3.2 with ortho-phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 264 nm.
-
-
Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Interpretation: Quantify the peak area of this compound in your samples and compare it to the standard curve to determine the concentration. The decrease in concentration over time will indicate the rate of degradation. The primary degradation product to monitor is 2-chloroadenine.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges with 2-Chloroadenosine solubility and how to improve it
Welcome to the technical support center for 2-Chloroadenosine (2-CADO). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in water, DMSO, and DMF.[1][2] Its solubility is significantly higher in organic solvents like DMSO compared to aqueous solutions.
Q2: How should I store this compound powder and its solutions?
A2: The solid form of this compound should be stored desiccated at -20°C for up to 2 years.[3] Stock solutions can be stored at -20°C for up to one to three months.[1][3] It is recommended to prepare and use solutions on the same day if possible. Before use, frozen solutions should be equilibrated to room temperature, ensuring any precipitate is redissolved.
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution is highly dependent on pH. It is stable in basic and neutral pH conditions. However, at acidic pH, its decomposition increases significantly, especially with time and at physiological temperatures. For instance, at pH 2 and 37°C, only 13% of this compound remains after 6 hours.
Q4: Can I use heat to dissolve this compound?
A4: While gentle warming can aid in dissolving many compounds, caution should be exercised with this compound, particularly in acidic solutions, as it can accelerate degradation. For aqueous solutions, ensure the pH is neutral or slightly basic before warming.
Q5: What are the primary biological targets of this compound?
A5: this compound is a metabolically stable analog of adenosine and acts as an agonist for adenosine receptors, with varying affinities for different subtypes (A1, A2A, and A3). It is often used to study the effects of adenosine receptor activation.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Source |
| Water | 25 mM | |
| Water | 7 mg/mL | |
| Water | 10 mg/mL (clear, colorless solution) | |
| DMSO | 100 mM | |
| DMSO | 2.5 mg/mL | |
| DMSO | 30 mg/mL | |
| DMF | 2 mg/mL | |
| Ethanol | 0.25 mg/mL | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Troubleshooting Guides
Issue 1: Precipitate forms in my aqueous solution upon storage.
-
Cause: this compound has limited aqueous solubility and can precipitate out of solution, especially at lower temperatures or if the concentration exceeds its solubility limit.
-
Solution:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If warming does not work, try sonicating the solution for a few minutes.
-
For future preparations, consider preparing a more diluted aqueous solution or preparing the working solution fresh from a DMSO stock just before use.
-
Ensure the pH of your aqueous buffer is neutral or slightly basic to maintain stability.
-
Issue 2: I am having difficulty dissolving this compound directly in my cell culture medium.
-
Cause: Cell culture media are aqueous-based and often buffered at a physiological pH where the solubility of this compound is limited. Direct dissolution can be challenging.
-
Solution: It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 301.69 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 100 mM solution, you will need 30.17 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one to three months.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol details the preparation of a 100 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound DMSO stock solution and bring it to room temperature.
-
Perform a serial dilution. For example, to make a 100 µM working solution, you will perform a 1:1000 dilution.
-
Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex the solution gently to ensure it is thoroughly mixed.
-
Use the working solution immediately for your experiment. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Generalized signaling pathway of this compound.
References
interpreting unexpected results in 2-Chloroadenosine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroadenosine (2-CADO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2-CADO) is a synthetic, metabolically stable analog of adenosine.[1][2][3] Its primary and most well-known mechanism of action is as a non-selective agonist for adenosine receptors (A1, A2A, and A3).[1] It generally exhibits the highest affinity for the A2A receptor subtype.
Q2: My experimental results are inconsistent. What could be affecting the stability of my this compound solution?
The stability of 2-CADO is highly dependent on pH. It is stable at neutral and basic pH levels. However, it degrades rapidly in acidic conditions. At a pH of 2 and a temperature of 37°C, only 13% of the compound remains after 6 hours. Ensure your stock solutions and experimental buffers are not acidic.
Q3: I am observing effects that don't seem to be mediated by adenosine receptors. Is this possible?
Yes, this is a documented phenomenon. Unexpected results can arise from intracellular actions of 2-CADO that are independent of cell surface adenosine receptors. After being transported into the cell, 2-CADO can be phosphorylated by adenosine kinase. This metabolite, 2-chloro-ATP, can then interfere with intracellular processes, such as by inhibiting enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Q4: What are the known off-target effects of this compound?
Beyond its activity at adenosine receptors, 2-CADO can lead to several off-target or unexpected effects, including:
-
Apoptosis Induction: It can induce apoptosis in various cell types, including leukemic B-cells and rheumatoid fibroblasts, through intracellular metabolism rather than receptor activation.
-
Inhibition of DNA Synthesis: The intracellular metabolite 2-chloro-ATP can inhibit key enzymes required for DNA biosynthesis, causing cell cycle arrest in the S-phase.
-
Cytoskeletal Disruption: It has been shown to disrupt the actin cytoskeleton in myotubes.
-
Modulation of Neurotransmitter Release: It can inhibit the release of dopamine in the striatum, an effect that may be complex and dependent on the mode of stimulation.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
If you are observing higher-than-expected cell death or cytotoxicity in your experiments, consider the following possibilities:
-
Receptor-Independent Apoptosis: Your observed cytotoxicity may not be mediated by adenosine receptors. 2-CADO can be transported into cells and phosphorylated, leading to apoptosis.
-
ATP Depletion: The intracellular metabolism of 2-CADO can lead to the accumulation of 2-chloro-ATP and a concurrent depletion of intracellular ATP, contributing to cytotoxicity.
Troubleshooting Steps:
-
Use an Adenosine Kinase Inhibitor: To determine if the effects are due to intracellular metabolism, pre-treat your cells with an adenosine kinase inhibitor like 5'-iodotubercidin. Inhibition of the cytotoxic effect would suggest a mechanism dependent on intracellular phosphorylation.
-
Inhibit Nucleoside Transporters: Use an inhibitor of nucleoside transporters, such as NBMPR (nitrobenzylmercaptopurine), to see if blocking the uptake of 2-CADO into the cell mitigates the observed effects.
-
Compare with Other Adenosine Analogs: Test whether adenosine itself or more selective adenosine receptor agonists replicate the effect. A lack of effect with these other compounds would point towards a receptor-independent mechanism for 2-CADO.
Issue 2: Lack of Expected Effect or Inconsistent Results
If 2-CADO is not producing the expected biological effect or the results are variable, consider these factors:
-
Compound Instability: As mentioned in the FAQs, 2-CADO is unstable in acidic pH.
-
Receptor Subtype Expression: The cell line or animal model you are using may not express the relevant adenosine receptor subtype in sufficient numbers.
-
Dose and Potency: The concentration of 2-CADO may be insufficient to elicit a response, especially for lower-affinity receptor subtypes.
Troubleshooting Steps:
-
Verify pH of Solutions: Always check the pH of your experimental buffers and stock solutions to ensure they are neutral or slightly basic.
-
Confirm Receptor Expression: Use techniques like qPCR or Western blotting to confirm the expression of adenosine receptor subtypes (A1, A2A, A2B, A3) in your experimental system.
-
Perform a Dose-Response Curve: A comprehensive dose-response experiment will help determine the optimal concentration for your desired effect.
-
Use Receptor Antagonists: To confirm that the observed effect is mediated by a specific adenosine receptor, use selective antagonists to see if the effect is blocked. For example, use an A1-selective antagonist like 8-CPX to verify A1 receptor involvement.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Table 2: Stability of this compound at 37°C
| pH | Time | Remaining 2-CADO | Half-life (T1/2) |
| 1 | 2 hours | 2% | 0.37 hours |
| 2 | 6 hours | 13% | 1.6 hours |
| Neutral/Basic | - | Stable | - |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method is used to measure the degradation of this compound into its hydrolysis product, 2-chloroadenine, to assess its stability under different pH and temperature conditions.
-
Sample Preparation: Prepare solutions of 2-CADO in buffers of varying pH (e.g., pH 1, 2, 7, 8).
-
Incubation: Incubate the solutions at the desired temperatures (e.g., 37°C, 80°C) for specific time intervals (e.g., 0, 2, 4, 6 hours).
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A suitable mobile phase, such as a mixture of methanol and a phosphate buffer, should be used.
-
Detection: Use a UV detector set to a wavelength appropriate for detecting both 2-CADO and 2-chloroadenine (e.g., 264 nm).
-
-
Quantification: Create a standard curve for both 2-CADO and 2-chloroadenine to quantify their concentrations in the incubated samples. The percentage of remaining 2-CADO and the formation of 2-chloroadenine can then be calculated at each time point.
Visualizations
Caption: Dual mechanisms of this compound action.
References
minimizing cytotoxicity of 2-Chloroadenosine in non-target cells
Welcome to the Technical Support Center for 2-Chloroadenosine (2-CdA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of 2-CdA in non-target cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (2-CdA) cytotoxicity?
A1: The cytotoxicity of this compound is primarily mediated through its intracellular metabolism. After being transported into the cell by nucleoside transporters, 2-CdA is phosphorylated by adenosine kinase to 2-chloro-adenosine triphosphate (2-Cl-ATP).[1][2] The accumulation of 2-Cl-ATP disrupts normal cellular processes by inhibiting DNA synthesis and repair, leading to S-phase cell cycle arrest and ultimately apoptosis (programmed cell death).[2][3] In some cell types, 2-CdA can also induce apoptosis through adenosine receptor signaling, although the intracellular metabolic pathway is the predominant mechanism of its cytotoxic effects.[1]
Q2: Why is 2-CdA more toxic to some cell types than others?
A2: The differential cytotoxicity of 2-CdA is largely attributed to two main factors: the expression levels of nucleoside transporters and the activity of adenosine kinase. Cells with higher expression of nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), will have a greater uptake of 2-CdA. Subsequently, cells with higher adenosine kinase activity will more efficiently convert 2-CdA into its toxic triphosphate form, 2-Cl-ATP. Many cancer cells exhibit elevated levels of both nucleoside transporters and adenosine kinase, making them more susceptible to the cytotoxic effects of 2-CdA compared to most normal, non-dividing cells.
Q3: What are the key signaling pathways involved in 2-CdA-induced apoptosis in non-target cells?
A3: In non-target cells, particularly lymphocytes, 2-CdA-induced apoptosis is primarily initiated by the intracellular accumulation of 2-Cl-ATP. This leads to DNA strand breaks and depletion of intracellular NAD+ and ATP pools. The depletion of NAD+ is thought to be a critical event that triggers apoptosis. The process is often independent of p53 but involves the activation of caspases, key enzymes in the apoptotic cascade.
Q4: Can I use adenosine receptor antagonists to block 2-CdA cytotoxicity in my non-target cells?
A4: While 2-CdA is an agonist for adenosine receptors, its primary cytotoxic effects are not mediated by these receptors in most cell types. Therefore, using adenosine receptor antagonists is unlikely to significantly mitigate the off-target cytotoxicity of 2-CdA, which is mainly due to its intracellular metabolism.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in control (non-target) cell lines.
-
Possible Cause 1: High expression of nucleoside transporters and/or adenosine kinase in your control cell line. Even some "normal" cell lines can have high proliferative rates and metabolic activity, leading to increased susceptibility to 2-CdA.
-
Solution: Characterize the expression of equilibrative nucleoside transporter 1 (ENT1) and adenosine kinase in your control cell line. Consider using a control cell line with lower expression of these proteins.
-
-
Possible Cause 2: Off-target effects of the solvent used to dissolve 2-CdA.
-
Solution: Always include a vehicle-only control (the solvent used to dissolve 2-CdA, e.g., DMSO) to assess its intrinsic cytotoxicity. Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cells.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Solution: Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and sensitivity to drugs.
-
Issue 2: Inconsistent results or batch-to-batch variability in 2-CdA cytotoxicity.
-
Possible Cause 1: Degradation of 2-CdA. 2-CdA is a chemical compound that can degrade over time, especially if not stored properly.
-
Solution: Store 2-CdA as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell culture conditions. Cell passage number, confluency, and media composition can all influence cellular responses to drugs.
-
Solution: Use cells within a consistent and low passage number range for your experiments. Seed cells at a consistent density and ensure they are in the logarithmic growth phase when treated. Standardize all cell culture reagents and conditions.
-
Strategies to Minimize Non-Target Cytotoxicity
Here are several experimental strategies that can be employed to reduce the off-target effects of 2-CdA:
1. Targeted Drug Delivery Systems:
Encapsulating 2-CdA in nanoparticles or liposomes can facilitate its targeted delivery to cancer cells while minimizing exposure to healthy tissues. These delivery systems can be engineered to specifically recognize and bind to receptors that are overexpressed on the surface of cancer cells.
-
Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate hydrophilic drugs like 2-CdA. Their surface can be modified with ligands (e.g., antibodies, peptides) that target tumor-specific antigens.
-
Nanoparticle-Based Delivery: Polymeric nanoparticles can also be used to encapsulate 2-CdA and can be functionalized for targeted delivery.
2. Inhibition of Nucleoside Transporters in Non-Target Cells:
Since 2-CdA requires uptake into the cell via nucleoside transporters to exert its cytotoxic effects, inhibiting these transporters in non-target cells can offer a protective effect.
-
Dipyridamole: This is a well-known inhibitor of equilibrative nucleoside transporters. Co-administration of dipyridamole with 2-CdA could potentially reduce its uptake into non-target cells. However, this approach needs careful optimization as it could also affect the uptake of 2-CdA into target cells if they share the same transporters.
3. Modulation of Adenosine Kinase Activity:
The phosphorylation of 2-CdA by adenosine kinase is a critical step in its activation.
-
Adenosine Kinase Inhibitors: While systemic inhibition of adenosine kinase would likely abrogate the desired therapeutic effect, this principle can be exploited in experimental settings to confirm the mechanism of cytotoxicity. For example, using an adenosine kinase inhibitor like 5-iodotubercidin should rescue cells from 2-CdA-induced death.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, highlighting its differential cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CCRF-CEM | Human T-lymphoblastoid leukemia | 0.045 | |
| PC3 | Human prostate cancer | Not specified, but effective at low micromolar concentrations | |
| Normal Human Lymphocytes | Normal peripheral blood lymphocytes | Cytotoxicity observed at low micromolar concentrations | |
| HCEC | Normal intestinal epithelial cell line | Less active compared to cancer cell lines | |
| HEK293 | Human embryonic kidney (often considered a "normal" cell line) | No toxicity observed in one study with a related compound |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well plates
-
This compound (2-CdA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-CdA in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 2-CdA. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
PBS
-
-
Procedure:
-
Seed and treat cells with 2-CdA as desired.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate
-
-
Procedure:
-
Treat cells with 2-CdA to induce apoptosis.
-
Lyse the cells according to the kit manufacturer's instructions to release cellular proteins.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantify caspase-3 activity based on the signal generated from the cleaved substrate.
-
Visualizations
Caption: Intracellular cytotoxic pathway of this compound.
Caption: Strategies for minimizing 2-CdA cytotoxicity.
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
2-Chloroadenosine Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroadenosine. The following information is designed to help you navigate common challenges and achieve reliable and reproducible dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-CADO) is a stable analog of adenosine. Its primary mechanism of action is as an agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). It exhibits affinity for A1, A2A, and A3 receptor subtypes, though with varying potencies. This interaction initiates downstream signaling cascades, such as the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways.
Q2: Why am I observing a bell-shaped or biphasic dose-response curve with this compound?
A2: A bell-shaped dose-response curve with this compound is a commonly observed phenomenon and can be attributed to its dual mechanism of action. At lower concentrations, the cellular response is typically driven by adenosine receptor activation. However, at higher concentrations, this compound can be transported into the cell and subsequently phosphorylated, leading to cytotoxic effects that can inhibit the initial response or cause cell death.[1][2] This cytotoxicity can manifest as a downturn in the dose-response curve at high concentrations.
Q3: What are the typical effective concentrations for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the specific adenosine receptor subtype being studied, and the assay being performed. Generally, receptor-mediated effects are observed in the nanomolar to low micromolar range. Cytotoxic effects tend to become apparent at higher micromolar concentrations.[1][3] It is always recommended to perform a wide dose-response experiment to determine the optimal concentration range for your specific experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO and water. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentrations. Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: No or Weak Response to this compound
| Possible Cause | Suggested Solution |
| Low Receptor Expression: The cell line used may not express the target adenosine receptor at a sufficient level. | - Confirm receptor expression using techniques like qPCR or Western blotting.- Consider using a cell line known to express the receptor of interest or a recombinant cell line overexpressing the receptor. |
| Receptor Desensitization/Internalization: Prolonged exposure to the agonist can lead to receptor desensitization and internalization, reducing the observable response. | - Optimize the stimulation time. Perform a time-course experiment to identify the peak response time.- Minimize pre-incubation times with the agonist. |
| Incorrect Assay Conditions: The assay may not be sensitive enough to detect a response. | - Ensure the assay is properly optimized for your specific cell type and target.- For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of this compound.- Ensure proper storage of stock solutions at -20°C or below. |
Problem 2: High Background Signal in the Assay
| Possible Cause | Suggested Solution |
| Constitutive Receptor Activity: Some cell lines, particularly those overexpressing GPCRs, can exhibit agonist-independent signaling. | - Use a cell line with lower basal activity.- Serum-starve the cells prior to the experiment to reduce background signaling. |
| High Basal cAMP Levels: In cAMP assays, high basal levels can mask the agonist-induced signal. | - Reduce the cell seeding density.- Optimize the concentration of any stimulating agents used (e.g., forskolin in Gi-coupled receptor assays). |
| Assay Reagent Issues: Contaminated or improperly prepared reagents can contribute to high background. | - Prepare fresh assay buffers and reagents.- Ensure that all reagents are at the correct pH and concentration. |
Problem 3: Atypical (e.g., Bell-Shaped) Dose-Response Curve
| Possible Cause | Suggested Solution |
| Cytotoxicity at High Concentrations: As mentioned in the FAQs, this compound can be cytotoxic at higher concentrations, leading to a decrease in the response. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess cytotoxicity at each concentration of this compound.- Limit the dose-response curve to concentrations that do not significantly impact cell viability. |
| Receptor Desensitization at High Agonist Concentrations: High concentrations of the agonist can lead to rapid and profound receptor desensitization. | - Shorten the agonist stimulation time.- Analyze the dose-response curve at multiple time points to understand the kinetics of the response. |
| Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to complex and unexpected responses. | - Use selective antagonists for the adenosine receptor subtypes to confirm that the observed response is receptor-mediated.- Consult the literature for potential off-target effects of this compound. |
Data Presentation
Table 1: Reported Ki and EC50/IC50 Values for this compound
| Receptor Subtype | Assay Type | Cell Line/Tissue | Reported Value |
| A1 | Radioligand Binding | - | Ki: 300 nM |
| A2A | Radioligand Binding | - | Ki: 80 nM |
| A3 | Radioligand Binding | - | Ki: 1900 nM |
| A1 | Field EPSP Inhibition | Rat Hippocampal Slices | EC50: 0.23 µM |
| - | Apoptosis (DNA Fragmentation) | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | >50 µM |
| - | Cytotoxicity | Human Monocytes | Nanomolar concentrations (with deoxycoformycin) |
| - | Growth Inhibition | PC3 (Prostate Cancer) | - |
Note: These values are for reference only and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (for A2A/A2B Receptor Activation)
-
Cell Seeding: Seed cells expressing the adenosine receptor of interest in a 96-well plate at a density of 5,000-20,000 cells/well and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
PDE Inhibitor Treatment: Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with a primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal and plot the normalized values against the logarithm of the this compound concentration.
Mandatory Visualization
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Continuous Infusion of 2-Chloroadenosine on Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of continuous infusion of 2-Chloroadenosine (2-CADO) in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-CADO) and what is its primary mechanism of action?
A1: this compound is a metabolically stable analog of adenosine.[1] It functions as a non-selective agonist for adenosine receptors, binding to A1, A2A, and A3 subtypes with Ki values of 300, 80, and 1900 nM, respectively.[1][2] Its effects can be mediated through two main pathways:
-
Receptor-mediated signaling: Activation of adenosine receptors, which are G protein-coupled receptors, initiates various intracellular signaling cascades.
-
Intracellular metabolism: 2-CADO can be transported into cells and phosphorylated to form 2-chloro-adenosine triphosphate (2-Cl-ATP). This metabolite can inhibit DNA synthesis and induce apoptosis.
Q2: Why is continuous infusion a preferred method for administering 2-CADO in some experiments?
A2: Continuous infusion, often utilizing osmotic pumps, is advantageous for maintaining stable plasma concentrations of 2-CADO over an extended period. This method avoids the peaks and troughs associated with bolus injections, leading to more consistent and reproducible physiological effects. This is particularly important for studying chronic conditions or when assessing the long-term impact of adenosine receptor activation.
Q3: What are the known cardiovascular effects of 2-CADO?
A3: As an adenosine analog, 2-CADO is expected to have significant cardiovascular effects. Adenosine and its analogs can cause a dose-dependent decrease in arterial blood pressure and heart rate.[3] However, in conscious subjects, intravenous infusion of adenosine has been observed to increase heart rate and systolic blood pressure while decreasing diastolic pressure.[4] These seemingly contradictory effects are likely due to reflex autonomic mechanisms, including chemoreceptor activation. It is crucial to monitor cardiovascular parameters closely during 2-CADO infusion experiments.
Q4: What are the potential adverse effects of continuous 2-CADO infusion in animal models?
A4: Potential adverse effects are primarily related to its mechanism of action. These can include:
-
Cardiovascular instability: Significant changes in blood pressure and heart rate.
-
Sedation and motor impairment: High doses of adenosine analogs have been shown to cause sedation and ataxia in rodents.
-
Immunosuppression: As a metabolite of 2-CADO can induce apoptosis in lymphocytes, prolonged exposure may lead to immunosuppression.
-
Local tissue irritation: Though generally well-tolerated, the vehicle used for infusion or the compound itself could cause irritation at the infusion site.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of 2-CADO infusion | 1. Incorrect dosage: The concentration of 2-CADO may be too low. 2. Pump failure: The osmotic pump may not be functioning correctly. 3. Degradation of 2-CADO: The compound may have degraded due to improper storage or handling. 4. Receptor desensitization: Prolonged exposure to an agonist can lead to receptor downregulation. | 1. Dosage Adjustment: Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-response study. 2. Verify Pump Function: Before implantation, ensure the pump is properly filled and primed according to the manufacturer's instructions. After the experiment, check the pump's residual volume. 3. Ensure Compound Stability: Store 2-CADO as recommended by the supplier (typically at +4°C). Prepare solutions fresh and handle them under sterile conditions. 4. Intermittent Dosing: If receptor desensitization is suspected, consider an intermittent infusion schedule if experimentally appropriate. |
| Unexpected cardiovascular effects (e.g., severe hypotension or hypertension) | 1. Dosage too high: The concentration of 2-CADO is causing an excessive physiological response. 2. Anesthetic interactions: The anesthetic used may be interacting with 2-CADO to alter cardiovascular responses. 3. Strain or species differences: The cardiovascular response to adenosine analogs can vary between different animal strains and species. | 1. Reduce Dosage: Start with a lower dose and titrate upwards to the desired effect. 2. Review Anesthesia Protocol: Consult the literature for potential interactions between your chosen anesthetic and adenosine receptor agonists. 3. Conduct Pilot Studies: Perform pilot experiments to establish the cardiovascular response profile in your specific animal model. |
| Animal shows signs of distress (e.g., lethargy, ataxia, respiratory changes) | 1. Central nervous system effects: High concentrations of 2-CADO may be crossing the blood-brain barrier and causing sedation. 2. Respiratory effects: Adenosine can stimulate respiration, potentially leading to changes in breathing patterns. | 1. Lower the Dose: Reduce the infusion concentration of 2-CADO. 2. Monitor Respiration: Closely monitor the animal's respiratory rate and effort. If significant distress is observed, the experiment may need to be terminated. |
| Crystallization of 2-CADO in the infusion solution | 1. Low solubility: The concentration of 2-CADO exceeds its solubility in the chosen vehicle. 2. Temperature changes: Solubility can be affected by changes in temperature. | 1. Use a suitable solvent: 2-CADO has limited solubility in aqueous solutions. Consider using a co-solvent system, such as a mixture of DMSO and PBS, but ensure the final concentration of the organic solvent is safe for in vivo use. 2. Maintain Solution Temperature: Prepare and handle the solution at a consistent temperature. |
Experimental Protocols
Preparation of this compound for Continuous Infusion via Osmotic Pump
This protocol is a representative example and may require optimization for specific experimental needs.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
0.22 µm syringe filter
-
Osmotic pumps (e.g., ALZET®) with corresponding flow moderators and filling tubes
Procedure:
-
Calculate the required concentration of 2-CADO:
-
Determine the desired daily dose for your animal model based on literature review and pilot studies.
-
Use the specific pumping rate of your chosen osmotic pump model (provided by the manufacturer) to calculate the final concentration needed in the pump reservoir.
-
Formula: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Rate (µL/hr) x 24 (hr/day)]
-
-
Prepare the vehicle:
-
Due to the limited aqueous solubility of 2-CADO, a co-solvent system is often necessary. A common vehicle is a mixture of DMSO and PBS.
-
Important: The final concentration of DMSO should be kept as low as possible to avoid toxicity. A final concentration of 10% DMSO or less is generally recommended for in vivo studies.
-
-
Dissolve 2-CADO:
-
In a sterile microcentrifuge tube, dissolve the calculated amount of 2-CADO powder in the required volume of DMSO. Gently vortex to ensure complete dissolution.
-
Add the required volume of sterile PBS to the DMSO/2-CADO solution to achieve the final desired concentration and vehicle composition.
-
-
Sterilize the solution:
-
Draw the final 2-CADO solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step is crucial to prevent infection and ensure the patency of the osmotic pump.
-
-
Fill the osmotic pump:
-
Following the manufacturer's instructions, use a sterile filling tube attached to a syringe to slowly fill the osmotic pump with the sterile 2-CADO solution.
-
Ensure the pump is completely filled and that no air bubbles are trapped inside.
-
Insert the flow moderator securely into the pump opening.
-
-
Prime the pump (optional but recommended):
-
Incubate the filled pump in sterile saline at 37°C for a period recommended by the manufacturer. This allows the pump to reach a steady pumping rate before implantation.
-
Surgical Implantation of the Osmotic Pump
This is a general guide. All surgical procedures must be performed under aseptic conditions and in accordance with approved animal care and use protocols.
Procedure:
-
Anesthetize the animal using an approved anesthetic agent.
-
Shave and sterilize the surgical site (typically the back, between the shoulder blades for subcutaneous implantation).
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket for the pump.
-
Insert the filled and primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or surgical staples.
-
Administer appropriate post-operative analgesia and monitor the animal closely for recovery.
Data Presentation
Table 1: Cardiovascular Effects of Adenosine and its Analogs in In Vivo Models
| Compound | Species | Route of Administration | Dose | Effect on Mean Arterial Pressure | Effect on Heart Rate | Reference |
| Adenosine | Rat (anesthetized) | Intravenous | 0.1-1 µg/kg | Dose-dependent decrease | Dose-dependent decrease | |
| This compound | Rat (anesthetized) | Intravenous | Not specified | Hypotensive | Bradycardiac | |
| Adenosine | Human (conscious) | Intravenous Infusion | 10-140 µg/kg/min | Diastolic decrease, Systolic increase | Increase (+33 bpm at max dose) | |
| Adenosine | Dog (anesthetized) | Constant Rate Infusion | 140 µg/kg/min | Significant decrease | No significant change |
Note: Data for continuous infusion of this compound specifically is limited in the readily available literature. The table includes data for adenosine and bolus injections of 2-CADO to provide context for expected cardiovascular responses.
Mandatory Visualizations
Signaling Pathways
Caption: Adenosine receptor signaling pathways activated by this compound.
Caption: Intracellular metabolism of 2-CADO leading to apoptosis.
Experimental Workflow
Caption: Workflow for in vivo continuous infusion of this compound.
References
- 1. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. This compound | adenosine receptor agonist | Hello Bio [hellobio.com]
- 3. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and respiratory effects of adenosine in conscious man. Evidence for chemoreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of 2-Chloroadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of 2-Chloroadenosine. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
This section offers solutions to common problems encountered during the use of this compound.
Issue 1: Inconsistent or weaker than expected biological activity.
| Possible Cause | Recommended Action |
| Incorrect concentration of stock solution due to hydration. | The molecular weight of this compound can vary between batches due to differences in hydration. Always refer to the batch-specific Certificate of Analysis (CoA) for the exact molecular weight to calculate the required mass for your stock solution. |
| Degradation of this compound. | This compound is stable at neutral and basic pH but degrades in acidic conditions.[1] Ensure that your experimental buffers are not acidic. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month.[2] |
| Reduced purity of the compound. | Verify the purity of your batch of this compound using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram with the one provided in the CoA. For an example of an HPLC method for purity assessment, refer to the Experimental Protocols section. |
| Cell line or tissue responsiveness. | Ensure that the cells or tissues you are using express the target adenosine receptors (A1, A2A, A2B, or A3).[3] Receptor expression levels can change with passage number or experimental conditions. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Recommended Action |
| Precipitation of this compound in aqueous solutions. | This compound has limited solubility in water (25 mM). Ensure that the compound is fully dissolved in your vehicle solvent (e.g., DMSO) before further dilution in aqueous buffers. Visually inspect for any precipitation. |
| Inconsistent experimental technique. | Review and standardize all experimental steps, including incubation times, temperatures, and cell densities. |
| Cellular uptake and metabolism. | The biological effects of this compound can be mediated by both receptor binding and intracellular metabolism after cellular uptake. Variability in cell density or metabolic state can therefore influence the outcome. Ensure consistent cell seeding and growth conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability of this compound?
A1: The primary causes of batch-to-batch variability include:
-
Purity: Different synthesis and purification methods can lead to variations in purity and the presence of impurities.
-
Hydration: The degree of hydration can vary, affecting the actual molecular weight and leading to errors in stock solution concentration if not accounted for.
-
Impurities: Process-related impurities from the synthesis of this compound can be present and may have biological activity.
-
Storage and Handling: Improper storage or handling can lead to degradation of the compound.
Q2: How should I properly store and handle this compound?
A2: this compound powder should be stored at +4°C. Stock solutions, typically prepared in DMSO or water, should be stored at -20°C for up to one month. It is recommended to prepare and use solutions on the same day if possible. Avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-selective adenosine receptor agonist with affinity for A1, A2A, and A3 receptors. It can exert its effects by binding to these G protein-coupled receptors (GPCRs) and initiating downstream signaling cascades. Additionally, it can be transported into cells and metabolized, leading to effects that are independent of receptor binding.
Q4: How can I verify the quality of a new batch of this compound?
A4: You can verify the quality of a new batch by:
-
Reviewing the Certificate of Analysis (CoA): Check for purity (typically ≥98% by HPLC), identity (confirmed by methods like NMR or mass spectrometry), and the batch-specific molecular weight.
-
Performing your own analytical tests: Use HPLC to confirm the purity and compare the retention time to a previous, reliable batch.
-
Conducting a pilot experiment: Test the new batch in a well-established biological assay to confirm its activity and compare the dose-response curve to previous results.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for analyzing this compound and related impurities.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and methanol (1:1 v/v), with the pH adjusted to 3.2 with 10% v/v ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Adenosine Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]CGS 21680 for A2A receptors).
-
Non-labeled this compound (as the competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a microplate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM NECA) in a separate set of wells.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the Ki of this compound.
-
Protocol 3: Adenylyl Cyclase Activity Assay
This protocol measures the activation of adenylyl cyclase, a downstream effector of Gs-coupled adenosine receptors (A2A and A2B).
-
Materials:
-
Intact cells or cell membranes expressing the Gs-coupled adenosine receptor.
-
This compound.
-
Assay buffer containing ATP and Mg²⁺.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 for this compound-induced cAMP production.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound variability.
References
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: 2-Chloroadenosine Versus Adenosine
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the receptor binding affinities of the endogenous nucleoside adenosine and its synthetic analog, 2-Chloroadenosine, for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Its rapid metabolism, however, limits its therapeutic application. This compound, a metabolically stable analog of adenosine, offers a more robust tool for studying adenosinergic signaling and holds potential as a therapeutic agent. The key difference in their structure, the substitution of a hydrogen atom with a chlorine atom at the 2-position of the adenine ring, significantly influences their binding affinity and selectivity for the adenosine receptor subtypes.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The following table summarizes the reported binding affinities of adenosine and this compound for the human adenosine receptor subtypes.
| Ligand | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine | ~70[1] | ~150[1] | ~5100[1] | ~6500[1] |
| This compound | 300 | 80 | 76 | 1900 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition.
From the data presented, a clear distinction in the binding profiles of adenosine and this compound emerges. Adenosine exhibits a preference for the A1 and A2A receptors, with significantly lower affinity for the A2B and A3 subtypes. In contrast, this compound demonstrates a higher affinity for the A2A and A2B receptors compared to the A1 and A3 receptors. Notably, this compound is a more potent agonist at the A2B receptor than adenosine.
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinity is most commonly achieved through radioligand binding assays. This technique involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand in a concentration-dependent manner, allowing for the calculation of the unlabeled ligand's binding affinity (Ki).
A generalized protocol for a competitive radioligand binding assay is as follows:
-
Membrane Preparation:
-
Cells expressing the target adenosine receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand for the adenosine receptor subtype is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (adenosine or this compound) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
-
Quantification of Binding:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The specific binding data is plotted against the logarithm of the competitor ligand concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by agonists like adenosine and this compound initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The specific G protein subtype activated depends on the adenosine receptor subtype, leading to distinct downstream cellular responses.
Figure 1: Adenosine Receptor Signaling Pathways.
As illustrated in Figure 1, the A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity. They can also activate phospholipase C (PLC). In contrast, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), resulting in the activation of adenylyl cyclase, an increase in cAMP, and enhanced PKA activity. The A2B receptor can also couple to Gαq/11, which activates the PLC pathway.
Experimental Workflow: A Logical Overview
The process of comparing the binding affinities of two compounds at a specific receptor follows a structured experimental workflow.
Figure 2: Experimental Workflow for Binding Affinity Comparison.
References
A Comparative Analysis of the Efficacy of 2-Chloroadenosine and Cladribine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two purine nucleoside analogs, 2-Chloroadenosine (2-CA) and Cladribine (2-CdA), drawing upon available experimental data. While both compounds are recognized for their cytotoxic properties, their clinical applications and mechanisms of action exhibit distinct differences. This document aims to furnish researchers with a comprehensive overview to inform further investigation and drug development efforts.
At a Glance: Key Differences and Similarities
| Feature | This compound (2-CA) | Cladribine (2-CdA) |
| Primary Mechanism | Adenosine receptor agonist and intracellular metabolism to 2-chloro-ATP. | Intracellular phosphorylation to 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP), leading to DNA synthesis inhibition and apoptosis. |
| Cellular Target | Broad, affecting various cell types through adenosine receptors and intracellular metabolism. | Preferentially targets lymphocytes due to high deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT) ratio. |
| Primary Therapeutic Area | Investigated for anticancer and neuroprotective effects in preclinical and early clinical studies. | Approved for the treatment of hairy cell leukemia and relapsing forms of multiple sclerosis. |
| Clinical Efficacy Data | Primarily preclinical and Phase I/II data in oncology. | Robust Phase III clinical trial data (e.g., CLARITY study in MS). |
Mechanism of Action: A Tale of Two Pathways
Both this compound and Cladribine are analogs of adenosine, a fundamental component of cellular metabolism and signaling. Their therapeutic effects stem from their ability to interfere with cellular processes, ultimately leading to cell death, primarily through apoptosis. However, the specific pathways they exploit differ significantly.
This compound acts through a dual mechanism. As a metabolically stable analog of adenosine, it functions as an agonist for adenosine receptors (A1, A2A, and A3), which are G protein-coupled receptors involved in a myriad of physiological processes, including inflammation and neurotransmission.[1][2] This interaction can trigger various downstream signaling cascades.
Simultaneously, this compound can be transported into cells and subsequently phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP).[3][4] This metabolite can be incorporated into RNA and also interfere with ATP-dependent enzymes, disrupting cellular energy metabolism and macromolecular synthesis, ultimately inducing apoptosis.[3]
Cladribine , on the other hand, exerts its effects primarily after intracellular conversion. It is a prodrug that is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). Lymphocytes are particularly susceptible to cladribine because they exhibit high levels of DCK and low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates and inactivates Cd-ATP. The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent apoptosis.
Quantitative Efficacy Data
Direct comparative clinical trials between this compound and Cladribine are lacking, primarily due to their development for different therapeutic indications. The following tables summarize available efficacy data from preclinical and clinical studies.
Preclinical and Early Phase Clinical Efficacy of this compound
| Cell Line / Model | Concentration / Dose | Effect | Reference |
| Leukemic Lymphocytes | 0.05 - 0.4 µg/mL | Dose-dependent increase in apoptosis. | |
| PC3 Prostate Cancer Cells | Low micromolar concentrations | Inhibition of DNA synthesis and cell cycle arrest in S-phase. | |
| Pediatric Acute Leukemia (Phase I) | 3 - 10.7 mg/m²/day | Dose-dependent cytoreduction of peripheral blast cells. |
Clinical Efficacy of Cladribine in Relapsing-Remitting Multiple Sclerosis (CLARITY Study)
| Endpoint | Cladribine (3.5 mg/kg) | Placebo | p-value | Reference |
| Annualized Relapse Rate | 0.14 | 0.33 | <0.001 | |
| Relapse-Free Patients (96 weeks) | 79.7% | 60.9% | <0.001 | |
| Disability Progression (3-month confirmed) | 13.9% | 17.6% | 0.02 | |
| Mean number of T1 Gd+ lesions | 0.12 | 0.91 | <0.001 | |
| Mean number of active T2 lesions | 0.38 | 1.43 | <0.001 |
Experimental Protocols
In Vitro Apoptosis Assay using Flow Cytometry
This protocol describes a general method for quantifying apoptosis induced by this compound or Cladribine in cultured cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., Jurkat for lymphocytes, PC3 for prostate cancer) under standard conditions.
-
Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).
-
Treat the cells with varying concentrations of this compound or Cladribine for a predetermined duration (e.g., 24, 48, 72 hours). Include an untreated control group.
2. Cell Harvesting and Staining:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
CLARITY Clinical Trial Protocol (Abbreviated)
The CLARITY study was a Phase III, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of oral cladribine in patients with relapsing-remitting multiple sclerosis.
1. Patient Population:
-
Patients aged 18-65 years with a diagnosis of relapsing-remitting multiple sclerosis.
-
Expanded Disability Status Scale (EDSS) score of 0 to 5.5.
-
At least one relapse in the previous 12 months.
2. Treatment:
-
Patients were randomized to receive one of two cumulative doses of cladribine (3.5 mg/kg or 5.25 mg/kg) or placebo over 96 weeks.
-
The 3.5 mg/kg dose was administered as two short courses in the first year and two short courses in the second year.
3. Efficacy Endpoints:
-
Primary endpoint: Annualized relapse rate.
-
Secondary endpoints: Proportion of relapse-free patients, time to disability progression, and various MRI-related outcomes (e.g., number of T1 gadolinium-enhancing lesions, active T2 lesions).
4. Safety Monitoring:
-
Regular monitoring of lymphocyte counts and other hematological parameters.
-
Assessment of adverse events, including infections and malignancies.
Conclusion
This compound and Cladribine, while both purine analogs with pro-apoptotic activity, demonstrate distinct efficacy profiles and are suited for different therapeutic applications. Cladribine has a well-established clinical efficacy in multiple sclerosis, attributed to its targeted depletion of lymphocytes. This compound's broader mechanism of action, involving both adenosine receptor agonism and intracellular metabolism, suggests its potential in other indications, particularly in oncology, though this requires further clinical validation. The choice between these compounds for future research and development will depend on the specific cellular targets and disease pathways of interest. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine Tablets Mode of Action, Learning from the Pandemic: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of frequency and severity of relapses in multiple sclerosis patients treated with cladribine tablets or placebo: The CLARITY and CLARITY Extension studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloroadenosine: A Comparative Analysis of its Affinity and Efficacy at A1 and A2A Adenosine Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with their target receptors is paramount. This guide provides a comprehensive validation of 2-Chloroadenosine's effects on A1 and A2A adenosine receptors, offering a comparative analysis with other standard adenosine receptor agonists. All quantitative data is supported by detailed experimental protocols and visualized signaling pathways to facilitate clear interpretation and replication.
Comparative Analysis of Receptor Binding Affinities
This compound (CADO) exhibits a notable selectivity for the A1 adenosine receptor over the A2A subtype. This preference is quantitatively demonstrated through radioligand binding assays, which measure the affinity of a ligand for a receptor, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
For comparative purposes, the binding affinities of well-established selective agonists for A1 and A2A receptors, N6-Cyclopentyladenosine (CPA) and CGS-21680 respectively, are also presented. Additionally, the non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA) is included to provide a broader context.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Species | Reference |
| This compound (CADO) | A1 | ~300 | Rat | [1] |
| A2A | ~80 | Rat | [1] | |
| N6-Cyclopentyladenosine (CPA) | A1 | 2.3 | Human | [2] |
| A2A | 790 | Human | [2] | |
| CGS-21680 | A1 | 290 | - | [3] |
| A2A | 27 | - | ||
| 5'-N-Ethylcarboxamidoadenosine (NECA) | A1 | 14 | Human | |
| A2A | 20 | Human |
Functional Efficacy at A1 and A2A Receptors
The functional consequence of ligand binding is assessed through assays that measure the downstream signaling events following receptor activation. For A1 and A2A receptors, this is typically quantified by measuring the inhibition or stimulation of adenylyl cyclase, respectively, which leads to a decrease or increase in intracellular cyclic AMP (cAMP) levels. The potency of an agonist in eliciting this response is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
In vivo studies in rats have shown that this compound acts as a full agonist at both A1 and A2A receptors, with measurable cardiovascular effects. The potency for its A1 receptor-mediated effect (reduction in heart rate) was determined to be an EC50 of 136 nM, while its A2A receptor-mediated effects (reduction in blood pressure) had an EC50 of 202-225 nM.
| Compound | Receptor Subtype & Effect | Potency (EC50/IC50) in nM | Species/System | Reference |
| This compound (CADO) | A1 (Heart Rate Reduction) | 136 | Rat (in vivo) | |
| A2A (Blood Pressure Reduction) | 202-225 | Rat (in vivo) | ||
| CGS-21680 | A2A (cAMP Stimulation) | 1.48-180 | - | |
| NECA | A2A (cAMP Stimulation) | 2.75 x 10⁻⁸ M (27.5 nM) | Recombinant Cell Line |
Experimental Protocols
Reproducible and reliable data are contingent on detailed and consistent experimental protocols. Below are generalized yet comprehensive protocols for performing radioligand binding and functional cAMP assays for adenosine receptors.
Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity (Ki) of a test compound, such as this compound, for A1 and A2A receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine A1 or A2A receptor (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A known concentration of a suitable radioligand (e.g., [³H]CPA for A1 receptors, [³H]CGS-21680 for A2A receptors).
-
Increasing concentrations of the unlabeled test compound (competitor).
-
The prepared cell membrane suspension.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radioactive standard ligand (e.g., NECA).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol describes how to measure the effect of a test compound on the intracellular cAMP levels following A1 or A2A receptor activation.
-
Cell Culture and Plating:
-
Culture cells endogenously or recombinantly expressing the adenosine A1 or A2A receptor.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
For A1 receptor assays (which are Gαi-coupled and inhibit adenylyl cyclase), stimulate the cells with a known concentration of forskolin to induce cAMP production.
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
For A2A receptor agonists, fit the data to a stimulatory dose-response curve to determine the EC50 value.
-
For A1 receptor agonists, fit the data to an inhibitory dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.
Signaling pathways of A1 and A2A adenosine receptors.
Experimental workflow for receptor validation.
This compound's receptor selectivity profile.
References
Unveiling the Selectivity of 2-Chloroadenosine: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tool compounds is paramount. 2-Chloroadenosine, a stable analog of adenosine, is widely utilized as an agonist at adenosine receptors. However, a comprehensive understanding of its cross-reactivity profile across the broader family of purinergic receptors, including both adenosine (P1) and P2 subtypes, is crucial for the accurate interpretation of experimental results and the development of selective therapeutics. This guide provides a detailed comparison of this compound's activity at various purinergic receptors, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates marked selectivity for adenosine (P1) receptors, particularly exhibiting agonist activity at A1, A2A, A2B, and A3 subtypes. Quantitative binding data reveals a higher affinity for A2A and A1 receptors compared to A3 receptors. While functional data for the A2B receptor is less defined, evidence suggests it also responds to this compound. In stark contrast, a comprehensive review of available literature yields no direct evidence of significant binding or functional activity of this compound at P2 purinergic receptors (P2X and P2Y subtypes) at physiologically relevant concentrations. This indicates a high degree of selectivity of this compound for P1 over P2 receptors.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
The following table summarizes the known binding affinities (Ki) and functional activities (EC50/IC50) of this compound at various human purinergic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| Adenosine (P1) Receptors | ||
| A1 | 300 nM[1] | Preferential Agonist[2] |
| A2A | 80 nM[1] | Agonist |
| A2B | Data not available | Agonist (increases cAMP)[3] |
| A3 | 1900 nM[1] | Agonist |
| P2 Purinergic Receptors | ||
| P2X Subtypes | No reported binding | No reported activity |
| P2Y Subtypes | No reported binding | No reported activity |
Note: The absence of data for P2 receptors suggests a lack of significant interaction at concentrations typically tested for adenosine receptor activity.
Signaling Pathways and Cross-Reactivity Profile
The interaction of this compound with adenosine receptor subtypes initiates distinct downstream signaling cascades. The following diagram illustrates these pathways.
The logical relationship of this compound's cross-reactivity is summarized in the diagram below, highlighting its selectivity for the P1 family of receptors.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the interaction of this compound with purinergic receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human purinergic receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-CGS21680 for A2A receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known non-radioactive ligand for the receptor is used in place of the test compound.
3. Incubation and Filtration:
-
Incubate the reaction plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Detection and Data Analysis:
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor signaling.
1. Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human A2B receptor) in an appropriate growth medium.
-
Seed the cells into a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
On the day of the assay, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of the test compound (this compound) to the wells. For antagonist testing, cells would be co-incubated with a known agonist.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
The concentration of cAMP can be measured using various detection methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The FRET signal is inversely proportional to the amount of cAMP produced by the cells.
-
Luminescence-based biosensors (e.g., GloSensor™): These assays utilize genetically encoded biosensors that emit light upon binding to cAMP. The light output is directly proportional to the intracellular cAMP concentration.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals (e.g., fluorescence ratio or luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the agonist (this compound) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
The following diagram illustrates a typical workflow for a radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool with a well-defined profile as a non-selective agonist for adenosine (P1) receptors. The available data strongly indicate a lack of significant cross-reactivity with P2 purinergic receptors. This high selectivity for the P1 receptor family makes this compound a reliable compound for studying adenosine-mediated signaling pathways without the confounding effects of P2 receptor activation. For researchers investigating purinergic signaling, it is essential to consider this selectivity profile when designing experiments and interpreting data. Further studies would be beneficial to definitively quantify the functional potency of this compound at the A2B receptor and to screen it against a comprehensive panel of P2 receptor subtypes to confirm the absence of low-affinity interactions.
References
synergistic effects of 2-Chloroadenosine with other chemotherapeutic agents
An Objective Comparison Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. 2-Chloroadenosine (2-CdA), a purine nucleoside analog, has demonstrated considerable promise not only as a standalone agent but also as a potent synergistic partner with various chemotherapeutic drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with other established anticancer agents, supported by preclinical and clinical data.
Preclinical Synergistic Effects: A Tabular Overview
The following tables summarize key in vitro and in vivo studies that have investigated the synergistic potential of this compound and its derivatives with other chemotherapeutic agents across different cancer types.
Table 1: In Vitro Synergism of this compound and its Analogs with Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Combination Agent(s) | Key Synergistic Outcomes | Study Reference |
| Low-Grade Lymphoma | Patient-derived leukemic lymphocytes | Doxorubicin, Mitoxantrone | Significant increase in apoptosis induction (p<0.001) compared to single agents. | [1] |
| Prostate Cancer | PC3 | Docetaxel | Enhanced inhibition of cell proliferation and invasiveness. | [2] |
| Acute Myeloid Leukemia (AML) | Patient-derived AML cells | Cytarabine (AraC), Daunorubicin (Dnr) | Highest frequency of synergistic interactions observed with AraC and Dnr. | [3] |
Table 2: Clinical Synergism of this compound Analogs in Combination Regimens
| Cancer Type | Combination Regimen | Phase | Key Efficacy Metrics | Study Reference |
| B-cell Chronic Lymphocytic Leukemia & Non-Hodgkin's Lymphoma | 2-chloro-2'-deoxyadenosine (CdA) + Cyclophosphamide | I/II | Overall Response Rate: 58% (15% Complete Response, 42% Partial Response). | [4] |
| Acute Myeloid Leukemia (Refractory) | CLAG (2-chlorodeoxyadenosine, cytarabine, G-CSF) + Venetoclax | Case Report | Achieved minimal residual disease (MRD)-negative status, enabling successful bone marrow transplant. | [5] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the significance of the findings. Below are the detailed methodologies for the key studies cited.
Induction of Apoptosis in Lymphoma Cells
-
Cell Source: Peripheral lymphocytes were isolated from 25 patients with leukemic low-grade lymphomas and 25 healthy volunteers.
-
Drug Concentrations: 2-CdA was tested at escalating concentrations from 0.05 µg/mL to 0.4 µg/mL.
-
Combination Treatment: Cells were incubated with 2-CdA alone or in combination with doxorubicin or mitoxantrone.
-
Apoptosis Measurement: The percentage of apoptotic cells was determined by flow cytometry.
-
Metabolite Analysis: Intracellular levels of 2-CdA and its active triphosphate form were measured by high-performance liquid chromatography (HPLC).
In Vitro Studies in Prostate Cancer Cells
-
Cell Line: Human prostate cancer PC3 cells were used.
-
Treatment: Cells were treated with this compound, Docetaxel, or a combination of both.
-
Assays:
-
Cell Proliferation: Assessed to determine the inhibitory effect on cell growth.
-
Invasiveness: Measured to evaluate the impact on the metastatic potential of the cells.
-
Clinical Trial of CdA and Cyclophosphamide
-
Patient Population: 26 patients with previously treated B-cell chronic lymphocytic leukemia or non-Hodgkin's lymphoma.
-
Treatment Regimen:
-
CdA was administered at a fixed dose of 5.6 mg/m²/day as a 2-hour intravenous infusion.
-
Cyclophosphamide was given immediately after CdA as a 1-hour intravenous infusion for 3 days.
-
The initial daily dose of cyclophosphamide was 200 mg/m², with dose escalation in subsequent cohorts.
-
-
Response Evaluation: The overall response rate, including complete and partial responses, was the primary endpoint. Toxicity, particularly neutropenia, was monitored to determine the maximum tolerated dose.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of synergistic apoptosis induction by this compound and Topoisomerase II inhibitors.
Caption: Workflow for assessing the synergistic induction of apoptosis in lymphocytes.
Conclusion
The evidence strongly suggests that this compound and its analogs can act as powerful synergistic partners with a range of chemotherapeutic agents. In preclinical models, combinations have led to enhanced cancer cell killing and inhibition of metastasis-related processes. These promising laboratory findings have been translated into clinical settings, where combination regimens incorporating 2-CdA derivatives have shown significant efficacy in treating hematological malignancies.
For researchers and drug development professionals, these findings highlight the potential of revisiting and reinvestigating established cytotoxic agents like this compound in novel combination therapies. Further exploration of the molecular mechanisms underlying these synergistic interactions will be crucial for designing more effective and targeted cancer treatments.
References
- 1. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between cladribine (2-chlorodeoxyadenosine) and standard antileukemic drugs in primary cultures of human tumor cells from patients with acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/II study of 2-chloro-2'-deoxyadenosine with cyclophosphamide in patients with pretreated B cell chronic lymphocytic leukemia and indolent non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of 2-Chlorodeoxyadenosine, Cytarabine, and Granulocyte Colony-Stimulating Factor and Venetoclax in a Case of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloroadenosine: A Comparative Analysis of Potency Against Other Adenosine Analogs
In the landscape of pharmacological research, particularly within the study of purinergic signaling, adenosine analogs are indispensable tools. Among these, 2-Chloroadenosine (2-CADO) stands out as a metabolically stable agonist for adenosine receptors. This guide provides a comprehensive comparison of the potency of this compound against other widely used adenosine analogs, including Adenosine, NECA, R-PIA, CGS-21680, CPA, and CHA. The comparative analysis is supported by experimental data from radioligand binding and functional assays, with detailed methodologies provided for reproducibility.
Comparative Potency of Adenosine Analogs
The potency of adenosine analogs is typically determined by their binding affinity (Ki) to the four adenosine receptor subtypes (A1, A2A, A2B, and A3) and their functional response (EC50 or IC50) in cellular assays. The following tables summarize the quantitative data for this compound and other key analogs.
Radioligand Binding Affinity (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | 6.7 - 300 | 76 - 180 | - | 1900 |
| Adenosine | 310 | 700 | 24000 | 290 |
| NECA | ~10 | ~10 | 24000 | - |
| R-PIA | - | - | - | - |
| CGS-21680 | - | 21 - 120 | - | 148 |
| CPA | 0.59 | 460 | - | 618 |
| CHA | - | - | - | - |
Functional Potency (EC50, nM)
| Compound | A1 Receptor (cAMP inhibition) | A2A Receptor (cAMP stimulation) | A2B Receptor (cAMP stimulation) | A3 Receptor (cAMP inhibition) |
| This compound | - | - | - | - |
| Adenosine | 310 | 700 | 24000 | 290 |
| NECA | - | - | 15000 | 30 |
| R-PIA | - | - | - | - |
| CGS-21680 | - | 64 - 72 | - | 148 |
| CPA | - | - | - | 618 |
| CHA | - | - | - | - |
Signaling Pathways and Experimental Workflow
The activation of adenosine receptors initiates intracellular signaling cascades that are fundamental to many physiological processes. The following diagrams illustrate the generalized signaling pathways for the four primary adenosine receptor subtypes and a typical workflow for a radioligand binding assay used to determine binding affinities.
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells) or use tissue known to express the receptor.
-
Harvest the cells or homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes).
-
50 µL of the unlabeled test compound at various concentrations (for competition assays) or buffer for total binding.
-
50 µL of a specific radioligand (e.g., [³H]CGS21680 for A2A receptors) at a fixed concentration (typically near its Kd value).
-
-
To determine non-specific binding, add a high concentration of a known non-radioactive ligand for the receptor.
3. Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
4. Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
5. Quantification:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a general method for assessing the functional potency (EC50 or IC50) of an adenosine analog by measuring its effect on intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
2. Assay Procedure (for A2A and A2B Receptors - Gs coupled):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add the adenosine analog at various concentrations to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
3. Assay Procedure (for A1 and A3 Receptors - Gi coupled):
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce a baseline level of cAMP production.
-
Concurrently, add the adenosine analog at various concentrations.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and quantify the cAMP levels. The inhibitory effect of the agonist will be observed as a decrease from the forskolin-stimulated cAMP level.
4. Data Analysis:
-
Plot the measured cAMP levels as a function of the log concentration of the adenosine analog.
-
For Gs-coupled receptors, determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
For Gi-coupled receptors, determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production).
This guide provides a foundational comparison of this compound with other key adenosine analogs. The provided data and protocols are intended to assist researchers in selecting the appropriate tool for their specific experimental needs and to ensure the generation of robust and reproducible results.
Validating In Vitro Anticancer Mechanisms of 2-Chloroadenosine in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo findings for the adenosine analog, 2-Chloroadenosine (2-CADO). While in vitro studies have elucidated specific cytotoxic mechanisms of 2-CADO in cancer cells, direct in vivo validation of these specific pathways remains an area of ongoing research. This document summarizes the available data to offer a clear perspective on the current understanding of 2-CADO's therapeutic potential and the experimental basis for its effects.
Executive Summary
This compound, a stable analog of adenosine, has demonstrated potent cytotoxic effects against various cancer cell lines in vitro. The primary mechanism of this action is independent of adenosine receptor signaling and involves intracellular metabolism. 2-CADO is transported into the cell, where it is phosphorylated by adenosine kinase to its active form, 2-chloro-adenosine triphosphate (2-Cl-ATP). This metabolite disrupts DNA synthesis, leading to S-phase cell cycle arrest and subsequent apoptosis. In contrast, in vivo studies have historically focused on 2-CADO's role as an adenosine receptor agonist, with established anticonvulsive and cardiovascular effects. While preclinical and clinical data on the anticancer effects of the related compound, 2-Chloro-2'-deoxyadenosine (Cladribine), are extensive, direct in vivo evidence validating the intracellularly-mediated apoptotic mechanism of 2-CADO in cancer models is less documented. This guide will compare the established in vitro cytotoxic data with the available in vivo findings to highlight the current state of research and potential avenues for future investigation.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Finding | Concentration/Dosage | Citation |
| PC3 | Prostate Cancer | S-phase cell cycle arrest and apoptosis | Low micromolar concentrations | [1] |
| EHEB | Leukemia | Induction of apoptosis via caspase-3 activation | Not Specified | --- |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | Not Applicable (Apoptosis Model) | Induction of DNA fragmentation (apoptosis) | ≥50 µM | [2] |
| Myoblastic cells (C2C12) | Not Applicable (Apoptosis Model) | Apoptotic cell death | Not Specified | --- |
Table 2: In Vivo Effects of this compound
| Animal Model | Application | Key Finding | Dosage | Citation |
| Immature Rats | Epilepsy Model | Anticonvulsant effect; decreased duration of afterdischarges | 1, 4, or 10 mg/kg intraperitoneally | |
| Dogs | Cerebral Blood Flow Model | Increased blood flow to outer layers of collateral-dependent cerebrum | 10⁻⁴ M (topical application) | [3] |
| Cats | Cerebrocortical Microcirculation Model | Concentration-dependent increases in cerebral blood flow | 10⁻⁶ - 10⁻³ M (topical application) | [4] |
Signaling Pathways and Experimental Workflows
In Vitro Mechanism of Action: Intracellular Metabolism and Apoptosis Induction
The primary cytotoxic mechanism of this compound observed in vitro is its conversion to 2-Cl-ATP, which leads to the inhibition of DNA synthesis and apoptosis. This pathway is independent of cell surface adenosine receptors.
Caption: In Vitro Cytotoxic Pathway of this compound.
In Vivo Experimental Workflow: Anticonvulsant Effect Assessment
A common in vivo experimental design to assess the anticonvulsant properties of this compound involves inducing seizures in an animal model and measuring the effect of the compound on seizure activity.
References
- 1. This compound and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
A Comparative Guide to the Adenosine Receptor Agonists: 2-Chloroadenosine and NECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used adenosine receptor agonists, 2-Chloroadenosine and 5'-N-Ethylcarboxamidoadenosine (NECA). Both are critical tools in pharmacology and drug discovery for studying the physiological and pathological roles of adenosine signaling. This document outlines their comparative binding affinities, functional potencies, and the experimental protocols used to determine these characteristics. Furthermore, it visualizes the key signaling pathways activated by these agonists.
Introduction
Adenosine is a ubiquitous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Synthetic analogs of adenosine, such as this compound and NECA, have been instrumental in elucidating the function of these receptors due to their enhanced metabolic stability compared to endogenous adenosine.[1]
This compound is a metabolically stable analog of adenosine.[1] It is often characterized as a non-selective agonist, though some studies suggest a preference for the A1 receptor subtype.
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective, high-affinity adenosine receptor agonist.[2] It is frequently used as a reference agonist in studies of adenosine receptor pharmacology due to its high potency across all four receptor subtypes.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and NECA at human adenosine receptor subtypes. Data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental setups, cell types, and radioligands used.
Table 1: Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | ~300 | ~80 | ~24,000 | ~1900 |
| NECA | ~14 | ~20 | ~2,400 | ~6.2 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50/IC50, nM) at Human Adenosine Receptors (cAMP Assay)
| Compound | A1 Receptor (IC50) | A2A Receptor (EC50) | A2B Receptor (EC50) | A3 Receptor (IC50) |
| This compound | Data not consistently available | Data not consistently available | ~24,000 | Data not consistently available |
| NECA | ~10 | ~27.5 | ~3,100 | ~5 |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. IC50 represents the concentration of an agonist that inhibits a response by 50%. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible pharmacological characterization of compounds. Below are representative protocols for radioligand binding and cAMP accumulation assays, commonly used to evaluate adenosine receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.[3]
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A, or [¹²⁵I]-AB-MECA for A3), and varying concentrations of the unlabeled competitor compound (this compound or NECA).[4]
-
To determine non-specific binding, a high concentration of a non-labeled agonist (like NECA) is used in a parallel set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Preparation:
-
Plate cells expressing the target adenosine receptor subtype in a 96-well plate and culture overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
For Gi-coupled receptors (A1 and A3), stimulate the cells with forskolin to induce a basal level of cAMP production.
-
Add varying concentrations of the agonist (this compound or NECA) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). In these assays, endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs-coupled receptors A2A and A2B) or IC50 (for Gi-coupled receptors A1 and A3) value.
References
2-Chloroadenosine: A Metabolically Stable Analog of Adenosine with Superior Resistance to Adenosine Deaminase
Enhanced Metabolic Stability of 2-Chloroadenosine
Adenosine, a ubiquitous purine nucleoside, plays a crucial role in various physiological processes. However, its therapeutic potential is limited by its rapid metabolism, primarily through deamination by adenosine deaminase (ADA) to inosine. The substitution of a chlorine atom at the 2-position of the adenine ring in this compound sterically hinders the binding of ADA, rendering it highly resistant to this enzymatic degradation. This resistance to deamination is a cornerstone of its enhanced metabolic stability and prolonged biological half-life compared to adenosine.
Comparative Analysis of Adenosine and this compound
| Feature | Adenosine | This compound |
| Metabolic Stability | Low (Rapidly deaminated by ADA) | High (Resistant to ADA deamination) |
| Primary Signaling | Adenosine receptor activation (A1, A2A, A2B, A3) | Intracellular phosphorylation by adenosine kinase to 2-chloro-ATP |
| Biological Half-life | Short | Long |
Divergent Signaling Pathways
The metabolic stability of this compound directly influences its mechanism of action, which diverges significantly from that of adenosine. While adenosine primarily exerts its effects through the activation of cell surface G protein-coupled adenosine receptors, this compound's biological activity is largely dependent on its intracellular metabolism.
Upon cellular uptake via nucleoside transporters, this compound is phosphorylated by adenosine kinase to 2-chloro-adenosine monophosphate (2-Cl-AMP), which is subsequently converted to 2-chloro-adenosine triphosphate (2-Cl-ATP). This metabolite can then interfere with various cellular processes, including DNA and RNA synthesis, leading to its observed cytotoxic and apoptotic effects in various cell types. This intracellular pathway allows this compound to bypass the reliance on adenosine receptor expression and signaling, providing a distinct advantage in certain therapeutic contexts.
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloroadenosine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 2-Chloroadenosine, a potent adenosine receptor agonist, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and eye irritation and is suspected of damaging fertility. Therefore, the minimum required PPE includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash. The following procedure outlines the necessary steps for its proper disposal:
-
Waste Identification and Segregation:
-
All solid waste contaminated with this compound, including unused product, weigh boats, and contaminated pipette tips, must be collected in a designated hazardous waste container.
-
Liquid waste, such as solutions containing this compound, should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
It is crucial to avoid mixing this compound waste with other waste streams unless their compatibility is confirmed to prevent potentially violent reactions.
-
-
Container Management:
-
Use only appropriate and compatible containers for waste storage, preferably made of plastic. The original product container can often be a suitable choice.
-
Ensure waste containers are kept securely closed except when adding waste.
-
Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.
-
-
Labeling of Hazardous Waste:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard pictograms (e.g., harmful, irritant)
-
The date when the first waste was added to the container
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
-
-
Storage of Hazardous Waste:
-
Store the labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 301.69 g/mol | |
| CAS Number | 146-77-0 | |
| EC Number | 205-678-3 | |
| pH (aqueous solutions) | Data not available; handle as a chemical waste | |
| Maximum Accumulation (P-listed waste) | 1 quart (liquid) or 1 kg (solid) |
Note: While this compound is not explicitly on the P-list of acute hazardous wastes, its known toxicities warrant careful quantity management. Always consult your institution's EHS for specific guidance on accumulation limits.
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Methodology:
-
Select a solvent that is capable of dissolving this compound (e.g., water, ethanol, or as recommended by the manufacturer).
-
Add the solvent to the empty container, filling it to approximately 10% of its volume.
-
Securely cap the container and swirl or shake it to ensure the entire inner surface is rinsed.
-
Pour the rinsate into the designated liquid hazardous waste container for this compound.
-
Repeat this rinsing procedure two more times for a total of three rinses.
-
After the third rinse, allow the container to air dry completely in a well-ventilated area.
-
Deface or remove the original chemical label and mark the container as "empty" and "triple-rinsed."
-
The triple-rinsed container can now be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and the most recent safety data sheet for the most up-to-date information.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Chloroadenosine
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with 2-Chloroadenosine. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a metabolically stable adenosine analog that acts as an agonist for adenosine receptors.[1][2] While a valuable tool in research, it presents several health hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child. The toxicological properties of this chemical have not been fully investigated, warranting cautious handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or contact with skin and eyes. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the equipment detailed below.
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that conform to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation. |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat that buttons fully is required. Ensure it is made from a material suitable for handling chlorinated compounds. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Always inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Respiratory | NIOSH-Approved Respirator | Required if handling the solid outside of a fume hood or if dust generation is likely. A minimum of an N95-rated respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are accessible and unobstructed. Gather all necessary materials, including spatulas, weigh paper or boats, glassware, solvents, and designated waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure. Carefully weigh the desired amount of the compound, avoiding the creation of dust. Use a spatula for gentle transfer of the solid.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of the compound's solubility in various solvents. For example, it is soluble in DMF (2 mg/ml) and DMSO (2.5 mg/ml).
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate the work area and any equipment used.
Emergency First Aid
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a physician.
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is critical to prevent environmental contamination and adhere to regulations. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any unused compound and contaminated disposable materials like weigh boats, gloves, and pipette tips.
-
Collect all solid waste in a dedicated, sealed, and chemically-resistant container.
-
Label the container clearly as "Hazardous Waste: Chlorinated Organic Solid" and include the full chemical name.
-
-
Liquid Waste: This includes any solutions containing this compound.
-
Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Disposal Method:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of this compound or its waste down the drain or in regular trash.
-
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
